(-)-CMLD010509
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H26BrNO7 |
|---|---|
Molecular Weight |
556.4 g/mol |
IUPAC Name |
(1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H26BrNO7/c1-33-18-13-19(34-2)23-20(14-18)36-27(16-9-11-17(28)12-10-16)22(15-7-5-4-6-8-15)21(25(31)29-35-3)24(30)26(23,27)32/h4-14,21-22,24,30,32H,1-3H3,(H,29,31)/t21-,22-,24-,26+,27+/m1/s1 |
InChI Key |
VVCMGKRXILWBQB-PXIJUOARSA-N |
Isomeric SMILES |
COC1=CC2=C(C(=C1)OC)[C@@]3([C@@H]([C@@H]([C@H]([C@@]3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C3(C(C(C(C3(O2)C4=CC=C(C=C4)Br)C5=CC=CC=C5)C(=O)NOC)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Molecular Machinery: A Technical Guide to the Mechanism of Action of (-)-CMLD010509
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-CMLD010509, also identified as SDS-1-021, is a potent and highly specific small molecule inhibitor derived from the Rocaglate class of natural products. This document provides an in-depth analysis of its mechanism of action, focusing on its role as a selective inhibitor of the oncogenic translation program in multiple myeloma (MM). Through a detailed examination of its molecular targets and downstream effects, we elucidate the pathways through which this compound exerts its anti-cancer activity. Quantitative data from preclinical studies are presented, alongside descriptions of key experimental protocols and visual representations of the involved signaling pathways and workflows, to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of Oncogenic Protein Translation
The primary mechanism of action of this compound is the specific inhibition of the cellular protein translation machinery, with a pronounced selectivity for a subset of mRNAs encoding key oncoproteins that are critical for the survival and proliferation of multiple myeloma cells.[1][2][3] This targeted disruption of protein synthesis leads to the depletion of crucial survival factors, ultimately inducing apoptosis in malignant cells.[1][3]
A significant feature of its action is that it operates through a mechanism independent of eukaryotic initiation factor 4E (eIF4E) phosphorylation.[1] This distinguishes it from many other translation inhibitors and suggests a novel mode of interaction with the translation apparatus.
Molecular Targets and Signaling Pathway
This compound's inhibitory action results in the downstream depletion of several critical oncoproteins, effectively shutting down multiple pro-survival signaling pathways utilized by multiple myeloma cells.
Key Downregulated Oncoproteins:
-
MYC: A master regulator of cell growth, proliferation, and metabolism. Its suppression is a key aspect of the anti-tumor effect.[1][3]
-
MCL-1: An anti-apoptotic protein of the Bcl-2 family, which is frequently overexpressed in multiple myeloma and is a key determinant of cell survival.[1][3]
-
CCND1 (Cyclin D1): A crucial regulator of cell cycle progression from G1 to S phase.
-
MDM2: An E3 ubiquitin ligase that is a primary negative regulator of the p53 tumor suppressor.
-
MAF: A transcription factor that plays a significant role in the pathogenesis of multiple myeloma.[1][2]
The inhibition of the translation of these oncoproteins leads to cell cycle arrest and the activation of the intrinsic apoptotic pathway, evidenced by the activation of caspases 3 and 7.[3]
Quantitative Data Summary
The following tables summarize the available quantitative data for the in vitro and in vivo activity of this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line Type | IC50 Concentration | Reference |
| Multiple Myeloma Cell Lines | < 10 nM | [1][3] |
| Lung Cancer Cell Lines | ~30 nM | [3] |
| Breast Cancer Cell Lines | ~30 nM | [3] |
Table 2: In Vivo Efficacy
| Animal Model | Dosage and Administration | Outcome | Reference |
| SCID Mouse Xenograft (MM) | 0.7 mg/kg, i.p., twice a week | Marked reduction in tumor burden | [1][3] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature concerning this compound.
4.1. Cell Viability and IC50 Determination
-
Cell Lines: A panel of multiple myeloma, lung, and breast cancer cell lines.
-
Method: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
4.2. Apoptosis Assay (Caspase Activation)
-
Method: MM cell lines (e.g., NCI-H929, MM1S) are treated with this compound at various concentrations and time points.
-
Detection: The activation of caspase-3 and caspase-7 is measured using a luminogenic substrate-based assay (e.g., Caspase-Glo 3/7 Assay). The luminescence, which is proportional to caspase activity, is read on a luminometer.[3]
4.3. In Vivo Xenograft Studies
-
Animal Model: Severe combined immunodeficient (SCID) mice.
-
Tumor Implantation: Human multiple myeloma cells (e.g., luciferase-tagged MM.1S) are injected intravenously or subcutaneously into the mice.
-
Treatment: Once tumors are established, mice are treated with this compound (e.g., 0.7 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule.[1][3]
-
Monitoring: Tumor burden is monitored using bioluminescence imaging for luciferase-tagged cells or by caliper measurements for subcutaneous tumors. Animal body weight and overall health are monitored as indicators of toxicity.[3]
Conclusion
This compound represents a promising therapeutic candidate for multiple myeloma due to its potent and specific mechanism of action. By selectively inhibiting the translation of key oncoproteins, it effectively dismantles the cellular machinery that drives cancer cell proliferation and survival. The low nanomolar efficacy and favorable in vivo activity underscore its potential for further clinical development. This document provides a foundational understanding of its mechanism, supported by quantitative data and experimental context, to aid researchers in the ongoing investigation of this and similar targeted therapies.
References
The Enigmatic Molecule: Unraveling the Identity of (-)-CMLD010509
Despite a comprehensive search of public scientific databases and academic publications, the specific molecule designated as (-)-CMLD010509 remains elusive. This identifier is not found in prominent chemical repositories such as PubChem, nor does it appear in scholarly articles indexed by Google Scholar. The lack of public information prevents the creation of an in-depth technical guide as requested.
The prefix "CMLD" strongly suggests that the compound originates from the Center for Chemical Methodology and Library Development . Several such centers, funded by the National Institute of General Medical Sciences (NIGMS), have been established at institutions like Boston University (CMLD-BU) and the Broad Institute. These centers are dedicated to pioneering new methods in synthetic chemistry and generating vast, diverse libraries of novel small molecules for high-throughput biological screening.
It is highly probable that this compound is an internal designation for a compound within one of these proprietary chemical libraries. The information pertaining to its discovery, synthesis, and biological activity is likely confidential and has not been disclosed publicly. Compounds synthesized in these academic drug discovery centers are often screened in collaboration with other research groups, and the results may not be published until significant findings are made and intellectual property is secured.
Without access to the internal database of the originating CMLD or a publication detailing its characteristics, it is impossible to provide the requested technical guide, including:
-
Quantitative Data: No public data on its biological activity (e.g., IC50, EC50), physicochemical properties, or pharmacokinetic parameters are available.
-
Experimental Protocols: The specific synthetic route and the methodologies for any biological assays performed remain unknown.
-
Signaling Pathways and Workflows: As the biological target and mechanism of action are not in the public domain, no signaling pathway diagrams can be constructed.
For researchers, scientists, and drug development professionals interested in the chemical space explored by the CMLD initiatives, it is recommended to review the publications of the respective centers. These publications often describe the novel synthetic methodologies and the general structural motifs of the compounds in their libraries, even if specific compound data is not released.
structural analysis of (-)-CMLD010509
An In-depth Technical Guide to the Structural Analysis and Biological Activity of (-)-CMLD010509
Introduction
This compound is a synthetic small molecule identified as a potent and specific inhibitor of the oncogenic translation program in multiple myeloma (MM). It belongs to the rocaglate class of natural product analogs, which are known to interfere with translation initiation. This document provides a comprehensive overview of the available structural information, biological activity, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.
Chemical and Structural Data
While detailed crystallographic or NMR spectroscopic data for this compound are not publicly available, fundamental chemical information has been compiled from vendor and publication sources. This data provides the basic structural foundation for understanding its biological activity.
| Property | Value | Source |
| Chemical Formula | C₂₇H₂₆BrNO₇ | [1][2] |
| Molecular Weight | 556.41 g/mol | [1][2] |
| CAS Number | 256497-58-2 | [1][2] |
| IUPAC Name | (1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide | [1][2] |
| Synonyms | CMLD-010509, SDS-1-021 | [1][2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anti-myeloma effects by inhibiting the translation initiation of a specific subset of oncogenic proteins. This leads to the depletion of key drivers of tumor growth and survival. The primary mechanism involves the inhibition of the oncogenic MYC-driven translation program[1][3][4].
A key publication in Science Translational Medicine elucidated that this compound treatment in multiple myeloma cells leads to the selective depletion of short-lived oncoproteins that are crucial for the disease's progression. These include MYC, MDM2, CCND1 (Cyclin D1), MAF, and MCL-1[1][3]. The inhibition of MDM2, a negative regulator of the p53 tumor suppressor, is a notable downstream effect[5].
The signaling pathway affected by this compound can be visualized as follows:
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the biological activity of this compound, as described in the primary literature.
Cell Viability and Apoptosis Assays
-
Objective: To determine the cytotoxic and apoptotic effects of this compound on multiple myeloma cell lines.
-
Methodology:
-
Multiple myeloma cell lines (e.g., NCI-H929 and MM1S) were cultured under standard conditions.
-
Cells were treated with varying concentrations of this compound or vehicle control for specified time periods (e.g., 24, 48, 72 hours).
-
Cell viability was assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.
-
Apoptosis was quantified by flow cytometry using Annexin V and propidium iodide (PI) staining. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
-
Caspase activation, a hallmark of apoptosis, was measured using a luminescent or colorimetric assay for caspase-3/7 activity.
-
Proteomic Analysis
-
Objective: To identify the proteins whose expression is altered by this compound treatment.
-
Methodology:
-
Multiple myeloma cells were treated with this compound or vehicle control.
-
Total protein was extracted from the cells, and protein concentration was determined.
-
Proteins were digested into peptides, typically with trypsin.
-
The resulting peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The acquired MS/MS spectra were searched against a protein database to identify and quantify the proteins.
-
Bioinformatic analysis was performed to identify proteins that were significantly up- or downregulated upon treatment.
-
In Vivo Efficacy in Mouse Models
-
Objective: To evaluate the anti-tumor activity of this compound in animal models of multiple myeloma.
-
Methodology:
-
Immunocompromised mice (e.g., NSG mice) were subcutaneously or intravenously injected with human multiple myeloma cells (e.g., MM1S or KMS-11).
-
Once tumors were established or on a predetermined schedule, mice were treated with this compound (e.g., 0.7 mg/kg) or vehicle control via intraperitoneal injections, typically twice a week[1].
-
Tumor growth was monitored by measuring tumor volume with calipers or by bioluminescence imaging if the cells were engineered to express luciferase.
-
The overall survival of the mice in the treatment and control groups was recorded.
-
At the end of the study, tumors and relevant tissues (e.g., bone marrow) were harvested for immunohistochemical analysis of markers such as CD138 (a plasma cell marker), MYC, and Ki-67 (a proliferation marker)[3].
-
Experimental Workflow Visualization
The general workflow for evaluating the in vivo efficacy of this compound can be depicted as follows:
Conclusion
This compound is a promising therapeutic candidate for multiple myeloma that acts by inhibiting the oncogenic translation program. Its mechanism of action, involving the depletion of key oncoproteins, provides a strong rationale for its further development. While detailed structural data from X-ray crystallography or NMR spectroscopy are not currently in the public domain, the available information on its biological activity and signaling pathway offers a solid foundation for future research and drug development efforts. The experimental protocols outlined herein provide a guide for the continued investigation of this compound and similar compounds targeting protein translation in cancer.
References
- 1. Inhibiting the oncogenic translation program is an effective therapeutic strategy in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Compound inhibits translation program to treat MM | MDedge [mdedge.com]
- 4. cancer » Center for Molecular Discovery | Boston University [bu.edu]
- 5. Frontiers | Deregulation and Targeting of TP53 Pathway in Multiple Myeloma [frontiersin.org]
An In-depth Technical Guide to the Physicochemical Properties of Drug Candidates
For the attention of: Researchers, scientists, and drug development professionals.
Preamble: A comprehensive understanding of a compound's physicochemical properties is fundamental to drug discovery and development. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. While a specific search for the physicochemical properties of (-)-CMLD010509 did not yield publicly available data, this guide provides a thorough overview of the core physicochemical attributes and experimental protocols relevant to the characterization of a novel chemical entity.
Core Physicochemical Properties in Drug Discovery
The journey of a drug from administration to its site of action is critically influenced by its physicochemical nature. Key properties that are routinely evaluated are summarized below.
Table 1: Key Physicochemical Properties and Their Significance in Drug Development
| Physicochemical Property | Description | Significance in Drug Development | Typical Measurement Techniques |
| Molecular Weight (MW) | The mass of one mole of a substance. | Influences solubility, permeability, and diffusion. Smaller molecules (<500 Da) are often preferred for oral bioavailability. | Mass Spectrometry (MS) |
| Lipophilicity (LogP/LogD) | The measure of a compound's differential solubility in a lipid (octanol) versus an aqueous (water) phase. LogP is for the neutral form, while LogD accounts for ionizable species at a specific pH. | Critical for membrane permeability, solubility, and metabolic stability. A balanced LogP (typically 1-3) is often targeted to ensure sufficient membrane crossing without compromising aqueous solubility. | Shake-flask method, High-Performance Liquid Chromatography (HPLC) |
| Solubility (Aqueous) | The maximum concentration of a substance that can dissolve in water at a given temperature. | Essential for absorption from the gastrointestinal tract and for formulation of intravenous solutions. Poor solubility is a major hurdle in drug development. | Kinetic and thermodynamic solubility assays (e.g., using UV-Vis spectroscopy or HPLC) |
| pKa | The acid dissociation constant, which indicates the strength of an acid. It is the pH at which a compound exists as 50% ionized and 50% non-ionized. | Determines the charge state of a molecule at different physiological pH values, which in turn affects its solubility, permeability, and target binding. | Potentiometric titration, UV-Vis spectroscopy, Capillary electrophoresis |
| Hydrogen Bond Donors (HBD) & Acceptors (HBA) | The number of hydrogen atoms attached to electronegative atoms (donors) and the number of electronegative atoms with lone pairs (acceptors). | These influence solubility, permeability, and target binding affinity. High numbers can hinder membrane permeability. | Calculated from the chemical structure. |
| Polar Surface Area (PSA) | The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule. | A key predictor of drug transport properties, particularly intestinal absorption and blood-brain barrier penetration. PSA < 140 Ų is often desired for good oral bioavailability. | Calculated from the chemical structure. |
Experimental Protocols for Physicochemical Characterization
Detailed and standardized protocols are crucial for obtaining reliable and reproducible data. Below are methodologies for key experiments.
Determination of Aqueous Solubility (Thermodynamic Shake-Flask Method)
-
Objective: To determine the equilibrium solubility of a compound in an aqueous buffer.
-
Materials: The test compound, phosphate-buffered saline (PBS) at a relevant physiological pH (e.g., 7.4), vials, orbital shaker, centrifuge, and an analytical method for quantification (e.g., HPLC-UV).
-
Procedure:
-
An excess amount of the solid compound is added to a vial containing a known volume of PBS.
-
The vial is sealed and agitated in an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Following incubation, the suspension is centrifuged or filtered to remove undissolved solids.
-
The concentration of the compound in the clear supernatant is determined by a validated analytical method (e.g., HPLC-UV) by comparing the response to a standard curve of known concentrations.
-
The experiment is performed in triplicate to ensure accuracy.
-
Determination of Lipophilicity (Shake-Flask Method for LogP)
-
Objective: To measure the partition coefficient of a neutral compound between n-octanol and water.
-
Materials: The test compound, n-octanol (pre-saturated with water), and water (pre-saturated with n-octanol), flasks, vortex mixer, centrifuge, and an analytical method for quantification.
-
Procedure:
-
A known amount of the compound is dissolved in either water or n-octanol.
-
Equal volumes of the n-octanol and water phases are added to a flask.
-
The flask is vigorously agitated (vortexed) for a set period to allow for partitioning of the compound between the two phases, and then left to stand for the phases to separate.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and n-octanol phases is measured using a suitable analytical technique.
-
The LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
Visualizing the Role of Physicochemical Properties
The Drug Development Workflow
The following diagram illustrates the central role of physicochemical properties in the iterative cycle of drug design and optimization.
Caption: Iterative cycle of drug discovery, highlighting physicochemical profiling.
Physicochemical Properties and Cellular Signaling
A drug's ability to reach and interact with an intracellular target, for instance, a kinase in a cancer-related signaling pathway, is fundamentally dependent on its physicochemical properties.
Caption: Impact of physicochemical properties on a hypothetical signaling pathway.
This diagram illustrates that for an orally administered drug to inhibit an intracellular target like "Kinase A," it must first possess the appropriate solubility for absorption, then the correct balance of lipophilicity and polar surface area to permeate the cell membrane. Finally, its structure, governed by factors like molecular weight, hydrogen bonding capabilities, and charge state (pKa), will determine its binding affinity and inhibitory effect on the target kinase, thereby modulating the downstream cellular response.
In-Depth Technical Guide: The Biological Activity of (-)-CMLD010509
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-CMLD010509 is a synthetic rocaglate derivative that has demonstrated potent and specific anti-cancer activity, particularly in the context of multiple myeloma (MM). This compound functions as a highly specific inhibitor of the oncogenic translation program that is crucial for the survival and proliferation of myeloma cells. By targeting the eukaryotic initiation factor 4A (eIF4A), this compound selectively inhibits the translation of key oncoproteins, including MYC, MDM2, CCND1, MAF, and MCL-1. This targeted action leads to the induction of a rapid and robust apoptotic response in multiple myeloma cells while sparing normal cells. Preclinical studies in various mouse models of multiple myeloma have shown that this compound significantly reduces tumor burden and improves survival, highlighting its potential as a promising therapeutic agent for this malignancy.
Core Biological Activity and Mechanism of Action
This compound is a derivative of the natural product rocaglate, a class of compounds known to interfere with protein translation.[1] The primary molecular target of this compound and other rocaglates is the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex.[2][3][4][5][6]
The mechanism of action involves this compound binding to eIF4A and clamping it onto polypurine-rich sequences within the 5' untranslated regions (UTRs) of specific messenger RNAs (mRNAs).[2][5][6] This action effectively stalls the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of these specific mRNAs.[2][6] A key feature of this mechanism is its selectivity for mRNAs encoding oncoproteins that are frequently overexpressed in cancers like multiple myeloma and are critical for tumor cell survival and proliferation.
A 2017 study in Science Translational Medicine by Manier et al. identified this compound as a potent inhibitor of the oncogenic translation program in multiple myeloma.[1] This study demonstrated that treatment with this compound led to a significant reduction in the protein levels of 54 proteins in multiple myeloma cell lines, including the key drivers of tumor progression: MYC, MDM2, CCND1, MAF, and MCL-1.[1] The inhibition of the translation of these oncoproteins is central to the anti-myeloma activity of this compound.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound exerts its biological effects.
Caption: Mechanism of action of this compound.
Quantitative Data
The following tables summarize the quantitative data on the biological activity of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay Type | Endpoint | Result | Reference |
| NCI-H929 (MM) | Apoptosis Assay | Induction of Apoptosis | Strong and rapid apoptotic response | [1] |
| MM1.S (MM) | Apoptosis Assay | Induction of Apoptosis | Strong and rapid apoptotic response | [1] |
| MM Cell Lines | Proteomics | Protein Level Reduction | Significant reduction of 54 proteins (including MYC, MDM2, CCND1, MAF, MCL-1) | [1] |
Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Mouse Models
| Mouse Model | Treatment | Key Findings | p-value | Reference |
| MM1.S Xenograft | This compound vs. Vehicle | Marked reduction in tumor burden | <0.001 | [1] |
| MM1.S Xenograft | This compound vs. Vehicle | Increased median survival (47 vs. 35 days) | <0.001 | [1] |
| KMS-11 Xenograft | This compound vs. Vehicle | Decrease in CD138+ plasma cells in bone marrow, depletion of MYC, and inhibition of proliferation | Not specified | [1] |
| VkMyc Transplantable | This compound vs. Vehicle | Robust decrease of M-spike | Not specified | [1] |
| VkMyc Transplantable | This compound vs. Vehicle | Significant improvement in survival (median survival not reached at 90 days vs. 39 days) | =0.0019 | [1] |
Experimental Protocols
Detailed experimental protocols for the key experiments cited are provided below. These are based on standard methodologies and the information available from the summary of the primary research.
In Vitro Apoptosis Assay
Objective: To determine the effect of this compound on the induction of apoptosis in multiple myeloma cell lines.
Methodology (General Protocol):
-
Cell Culture: Human multiple myeloma cell lines (e.g., NCI-H929, MM1.S) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in multi-well plates and treated with this compound at various concentrations or with a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Staining: Apoptosis is assessed using an Annexin V and Propidium Iodide (PI) staining kit. Cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered to be in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Mouse Model of Multiple Myeloma
Objective: To evaluate the anti-tumor efficacy and effect on the survival of this compound in a mouse model of multiple myeloma.
Methodology (General Protocol):
-
Cell Implantation: Immunocompromised mice (e.g., SCID mice) are subcutaneously or intravenously injected with human multiple myeloma cells (e.g., MM1.S).
-
Tumor Growth: Tumors are allowed to establish and grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives intraperitoneal or oral administration of this compound at a specified dose and schedule (e.g., twice a week for 4 weeks). The control group receives a vehicle.
-
Monitoring: Tumor volume is measured regularly using calipers. The general health and body weight of the mice are also monitored.
-
Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, at which point tumors are excised and weighed. For survival studies, mice are monitored until they meet the criteria for euthanasia, and the survival time is recorded.
Experimental Workflow Diagram
The following diagram outlines the general workflow for evaluating the biological activity of this compound.
Caption: Workflow for evaluating this compound.
Conclusion
This compound is a promising preclinical candidate for the treatment of multiple myeloma. Its specific mechanism of action, which involves the inhibition of the translation of key oncoproteins through the targeting of eIF4A, provides a clear rationale for its potent and selective anti-tumor activity. The in vitro and in vivo data strongly support its further development as a novel therapeutic agent. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies, as well as combination therapies to enhance its efficacy and overcome potential resistance mechanisms.
References
- 1. Compound inhibits translation program to treat MM | MDedge [ma1.mdedge.com]
- 2. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Evidence for a functionally relevant rocaglamide binding site on the eIF4A:RNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Translation Inhibitor Rocaglamide Targets a Biomolecular Cavity between eIF4A and Polypurine RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vitro Screening of (-)-CMLD010509: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro screening of (-)-CMLD010509, a potent and selective inhibitor of the oncogenic translation program. This document details the experimental protocols for key assays, presents quantitative data on its activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Data Presentation: Inhibitory Activity of this compound
This compound has demonstrated significant inhibitory activity against various cancer cell lines, particularly those of hematological origin. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from in vitro cell viability assays.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | < 10 | [1] |
| NCI-H929 | Multiple Myeloma | < 10 | [1] |
| RPMI-8226 | Multiple Myeloma | < 10 | [1] |
| U266 | Multiple Myeloma | < 10 | [1] |
| OPM2 | Multiple Myeloma | < 10 | [1] |
| KMS-11 | Multiple Myeloma | < 10 | [1] |
| Lung Cancer Cell Lines (unspecified) | Lung Cancer | ~30 | [1] |
| Breast Cancer Cell Lines (unspecified) | Breast Cancer | ~30 | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used in the in vitro characterization of this compound.
Cell Culture and Maintenance
-
Cell Lines: Multiple myeloma (MM) cell lines (e.g., MM.1S, NCI-H929, RPMI-8226, U266, OPM2, KMS-11) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. Suspension cells are passaged to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Procedure:
-
Seed 30,000 suspension cells or 5,000 adherent cells per well in a 96-well opaque-walled plate in 100 µL of culture medium.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using a non-linear regression analysis.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
-
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 30,000 cells per well in 100 µL of culture medium.
-
Treat cells with desired concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control.
-
Incubate for specified time points (e.g., 3, 6, 12, 24 hours) at 37°C.
-
Equilibrate the plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently and incubate at room temperature for 1 hour, protected from light.
-
Measure the luminescence with a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of caspase-3/7 activity. Fold change in caspase activity is calculated relative to the vehicle-treated control.
RNA Sequencing and Analysis
RNA sequencing is performed to analyze the global changes in gene expression following treatment with this compound.
-
Procedure:
-
Treat cells (e.g., NCI-H929) with this compound (e.g., 100 nM) or vehicle control for a specified time (e.g., 6 hours).
-
Isolate total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).
-
Assess RNA quality and quantity using a bioanalyzer.
-
Prepare sequencing libraries from high-quality RNA samples.
-
Perform high-throughput sequencing using a platform such as Illumina.
-
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of raw sequencing reads using tools like FastQC.
-
Read Alignment: Align the reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner like STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like HTSeq or featureCounts.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and control samples using packages like DESeq2 or edgeR in R.
-
Pathway Analysis: Perform gene set enrichment analysis (GSEA) or use databases like KEGG and Gene Ontology to identify the biological pathways affected by the treatment.
-
Visualizations: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and the experimental workflows.
Caption: Workflow for the in vitro evaluation of this compound.
Caption: Signaling pathway inhibited by this compound.
References
Preliminary Toxicity Assessment of a Novel Compound: A Technical Guide
Disclaimer: No public data was found for the specific compound "(-)-CMLD010509". The following technical guide is a hypothetical preliminary toxicity assessment for a novel therapeutic candidate, presented as a template for researchers, scientists, and drug development professionals. All data, experimental protocols, and signaling pathways are illustrative.
Introduction
The preclinical evaluation of a novel therapeutic candidate's safety profile is a critical step in the drug development pipeline. This document outlines a preliminary toxicity assessment of a hypothetical small molecule inhibitor, hereafter referred to as "Novel Compound X," targeting a key kinase in an oncogenic signaling pathway. The objective of this assessment is to establish an initial safety profile through a series of in vitro and in vivo studies, providing essential data to support further development and inform the design of future IND-enabling toxicology studies.
In Vitro Toxicity Assessment
Cytotoxicity in Human Cell Lines
The cytotoxic potential of Novel Compound X was evaluated against a panel of human cell lines, including a cancer cell line overexpressing the target kinase (Cancer Cell Line A) and a normal human cell line (Normal Cell Line B), to determine its therapeutic index.
Table 1: In Vitro Cytotoxicity of Novel Compound X after 72-hour exposure
| Cell Line | Compound | IC50 (µM) [95% CI] | Therapeutic Index |
| Cancer Cell Line A | Novel Compound X | 1.5 [1.2 - 1.9] | 13.3 |
| Normal Cell Line B | Novel Compound X | 20.0 [17.5 - 22.8] | |
| Cancer Cell Line A | Doxorubicin (Control) | 0.1 [0.08 - 0.13] | 5.0 |
| Normal Cell Line B | Doxorubicin (Control) | 0.5 [0.4 - 0.6] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Novel Compound X was serially diluted in complete culture medium to final concentrations ranging from 0.01 µM to 100 µM. The vehicle control wells received medium with 0.1% DMSO.
-
Incubation: Cells were incubated with the compound for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control. The IC50 values were determined using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope) in GraphPad Prism.
In Vivo Acute Toxicity Assessment
A single-dose acute toxicity study was conducted in mice to determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.
Table 2: Acute Toxicity of Novel Compound X in Mice
| Dose Group (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Observations |
| Vehicle Control | 5/5 | 0/10 | No abnormalities observed. |
| 50 | 5/5 | 0/10 | No abnormalities observed. |
| 100 | 5/5 | 0/10 | Mild lethargy observed within 4 hours, resolved by 24 hours. |
| 200 | 5/5 | 2/10 | Severe lethargy, ruffled fur, and hunched posture. |
Table 3: Serum Biochemistry Parameters in Mice 14 Days Post-Dose
| Parameter | Vehicle Control (Mean ± SD) | 50 mg/kg (Mean ± SD) | 100 mg/kg (Mean ± SD) |
| ALT (U/L) | 35.2 ± 5.1 | 38.1 ± 6.2 | 42.5 ± 7.8 |
| AST (U/L) | 80.4 ± 12.3 | 85.2 ± 15.4 | 90.1 ± 16.9 |
| BUN (mg/dL) | 22.1 ± 3.5 | 23.5 ± 4.1 | 24.0 ± 3.8 |
| Creatinine (mg/dL) | 0.4 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.1 |
Experimental Protocol: Acute In Vivo Toxicity Study
-
Animals: Healthy, 8-week-old C57BL/6 mice were used. Animals were housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures were performed in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Dose Administration: Novel Compound X was formulated in a vehicle of 0.5% methylcellulose and 0.1% Tween 80 in sterile water. A single dose was administered via oral gavage at 50, 100, and 200 mg/kg. The control group received the vehicle only.
-
Clinical Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, and activity), and body weight changes daily for 14 days.
-
Terminal Procedures: On day 14, animals were euthanized. Blood was collected via cardiac puncture for serum biochemistry analysis. A gross necropsy was performed, and major organs were collected and weighed.
Potential Mechanism of Action and Associated Signaling Pathway
Novel Compound X is a putative inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer. Inhibition of this pathway is expected to induce apoptosis and inhibit cell proliferation.
Conclusion
This preliminary toxicity assessment provides initial insights into the safety profile of Novel Compound X. The in vitro data demonstrate a favorable therapeutic index, with significantly higher cytotoxicity observed in the target cancer cell line compared to a normal cell line. The acute in vivo study in mice established a preliminary MTD and indicated a low potential for toxicity at doses up to 100 mg/kg. Further studies, including repeat-dose toxicity studies in two species and genotoxicity assays, are warranted to build a more comprehensive safety profile to support the advancement of Novel Compound X into clinical development.
An In-Depth Technical Guide to (-)-CMLD010509 and its Homologous Compounds: Targeting Oncogenic Translation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-CMLD010509 is a potent and selective small molecule inhibitor of the oncogenic translation program, demonstrating significant promise in preclinical models of multiple myeloma. As a member of the rocaglate family of natural products, this compound and its homologs exert their anticancer effects through a unique mechanism of action involving the modulation of the DEAD-box RNA helicase eIF4A. This technical guide provides a comprehensive overview of this compound and its homologous compounds, detailing their mechanism of action, structure-activity relationships, and key experimental data. Detailed protocols for relevant biological assays are also provided to facilitate further research and development in this promising area of cancer therapeutics.
Introduction to this compound and the Rocaglate Family
This compound is a synthetic derivative of the natural product rocaglamide. The rocaglate family, isolated from plants of the Aglaia genus, is characterized by a cyclopenta[b]benzofuran core structure. These compounds are potent inhibitors of eukaryotic translation initiation and have demonstrated significant anti-neoplastic activity in a variety of cancer models.[1] this compound specifically inhibits the translation of a subset of mRNAs that encode for oncoproteins critical for cancer cell survival and proliferation, including MYC, MDM2, CCND1, MAF, and MCL-1.[2][3] This is achieved through an eIF4E phosphorylation-independent mechanism, highlighting a distinct mode of action compared to other translation inhibitors.
Mechanism of Action: Clamping the eIF4A Helicase
Rocaglates, including this compound, exert their biological activity by targeting the DEAD-box RNA helicase eIF4A, a key component of the eIF4F translation initiation complex.[1] The canonical function of eIF4A is to unwind complex secondary structures in the 5' untranslated region (5' UTR) of mRNAs, which facilitates ribosome scanning and initiation of translation.
Rocaglates act as interfacial inhibitors, effectively "clamping" eIF4A onto specific polypurine-rich RNA sequences within the 5' UTRs of sensitive mRNAs. This stable drug-protein-RNA complex creates a steric barrier that physically blocks the scanning 43S preinitiation complex, thereby stalling and inhibiting the translation of that specific mRNA. This selective inhibition of oncoprotein synthesis leads to cell cycle arrest and apoptosis in cancer cells.
Homologous Compounds and Structure-Activity Relationships (SAR)
The anticancer activity of rocaglates is highly dependent on their chemical structure. Numerous natural and synthetic analogs of rocaglamide have been evaluated to establish structure-activity relationships.
Key SAR observations include:
-
The Cyclopenta[b]benzofuran Core: This core structure is essential for activity.
-
Substituents at C-1: A hydroxyl group at the C-1 position is often important for potent activity.
-
The Dioxanyloxy Moiety: The presence of a dioxanyloxy side chain at C-6, as seen in silvestrol, can dramatically increase cytotoxicity.[3]
-
Substituents at C-2: Amide, ester, or carboxylic acid groups at the C-2 position of the cyclopentane ring generally enhance cytotoxicity.[3]
-
Aromatic Ring Substituents: Modifications to the aromatic rings can modulate potency and selectivity. For instance, C4'-bromination on the B-ring has been shown to increase potency against glioblastoma stem cells.[4]
Table 1: Cytotoxic and Translation Inhibitory Activities of this compound and Homologous Rocaglates
| Compound | Structure | Cell Line | Assay | IC50 / EC50 (nM) | Reference |
| This compound | Synthetic Rocaglate | Multiple Myeloma (various) | Cell Viability | < 10 | [3] |
| Silvestrol | Natural Rocaglate | LNCaP (Prostate) | Apoptosis | ~10 | |
| MCF-7 (Breast) | Cell Viability | 1.5 | |||
| Lu1 (Lung) | Cell Viability | 1.2 | |||
| MDA-MB-231 (Breast) | Protein Synthesis | ~60 | [5] | ||
| PC-3 (Prostate) | Protein Synthesis | ~60 | [5] | ||
| Episilvestrol | Natural Rocaglate | Leukemia Cell Lines | Cytotoxicity | Potent | [6] |
| Rocaglamide Hydroxamate (-)-9 | Synthetic Rocaglate | Eμ-Myc Lymphoma | Protein Synthesis | Similar to Silvestrol | [7] |
| Amidino-Rocaglate (-)-9aa | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 0.97 | [8] |
| Amidino-Rocaglate (-)-9z | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 1.2 | [8] |
| Amidino-Rocaglate (-)-9k | Synthetic Rocaglate | MDA-MB-231 (Breast) | Cytotoxicity (SRB) | 3.6 | [8] |
| Rocaglate Acyl Sulfamide (-)-20 | Synthetic Rocaglate | GBM0308 (Glioblastoma Stem Cells) | Cell Viability | Potent | [7] |
Experimental Protocols
Detailed methodologies for key assays are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of rocaglate compounds on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., RPMI-8226, U266, OPM2)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Allow cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of the rocaglate compounds in culture medium.
-
Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette to ensure complete solubilization.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values using appropriate software.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This assay quantifies caspase-3 and -7 activities, which are key markers of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in white-walled 96-well plates and treat with rocaglate compounds as described for the viability assay.
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.[2][9]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours.[9]
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of caspase activity.
Western Blot Analysis of Oncoprotein Expression
This protocol details the detection of oncoproteins such as MYC and MCL-1 in rocaglate-treated cells.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-MCL-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with rocaglate compounds for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse in RIPA buffer.[10]
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[11]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Typical dilutions are 1:1000.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
Polysome Profiling
This technique is used to assess the translational status of specific mRNAs by separating ribosomal subunits, monosomes, and polysomes by sucrose density gradient centrifugation.
Materials:
-
Sucrose solutions (10% and 50% w/v in gradient buffer)
-
Gradient buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1 mM DTT)
-
Cycloheximide
-
Lysis buffer (e.g., hypotonic buffer with protease and RNase inhibitors)
-
Ultracentrifuge and appropriate rotor (e.g., SW41 Ti)
-
Gradient fractionator with a UV monitor
-
RNA extraction kit
Procedure:
-
Treat cells with the rocaglate compound for the desired duration. Add cycloheximide (100 µg/mL) for the final 5-10 minutes of incubation to arrest translation.[12]
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in hypotonic lysis buffer on ice.[8]
-
Centrifuge the lysate to pellet nuclei and mitochondria.
-
Prepare a linear 10-50% sucrose gradient in ultracentrifuge tubes.[2]
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 36,000 rpm) for 2-3 hours at 4°C.[13]
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to non-translating (sub-polysomal) and translating (polysomal) mRNAs.
-
Extract RNA from the collected fractions.
-
Analyze the distribution of specific mRNAs (e.g., MYC, MCL-1, and a control like ACTB) across the fractions using RT-qPCR or RNA-sequencing to determine their translational status.
Conclusion and Future Directions
This compound and its homologous rocaglate compounds represent a promising class of anticancer agents with a unique mechanism of action that selectively targets the translation of oncoproteins. Their potent activity in preclinical models, particularly in multiple myeloma, warrants further investigation. Future research should focus on optimizing the therapeutic index of rocaglates through medicinal chemistry efforts to enhance their efficacy and reduce potential off-target effects. Additionally, the identification of predictive biomarkers of response to rocaglate treatment will be crucial for their clinical development and for identifying patient populations most likely to benefit from this therapeutic strategy. The detailed methodologies provided in this guide serve as a valuable resource for researchers dedicated to advancing our understanding and application of these novel translation inhibitors in the fight against cancer.
References
- 1. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Polysome Sequencing in Cancer Research - CD Genomics [cd-genomics.com]
- 3. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol | PLOS One [journals.plos.org]
- 6. Simplified silvestrol analogues with potent cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Rocaglate Acyl Sulfamides as Selective Inhibitors of Glioblastoma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polysome Analysis [bio-protocol.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. origene.com [origene.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Polysome Profiling Analysis [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
A Deep Dive into (-)-CMLD010509 and its Analogs: A Technical Guide for Researchers
An In-depth Review of Rocaglate Family Compounds as Potent Inhibitors of the Oncogenic Translation Program
This technical guide provides a comprehensive literature review of (-)-CMLD010509 and its analogs, a class of natural and synthetic compounds known as rocaglates. These molecules have garnered significant interest in the field of oncology for their potent and selective inhibition of the eukaryotic translation initiation factor 4A (eIF4A), a key player in the oncogenic translation program. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of quantitative data, detailed experimental methodologies, and a visual representation of the underlying signaling pathways.
Core Compound: this compound (SDS-1-021)
This compound, also identified as (-)-SDS-1-021, is a highly specific inhibitor of the oncogenic translation program that supports the survival and proliferation of multiple myeloma (MM) cells. It effectively targets the translation of key oncoproteins, including MYC, MDM2, CCND1, MAF, and MCL-1.[1] This compound exhibits remarkable potency, with IC50 values below 10 nM for the majority of MM cell lines, and it functions as a selective translation inhibitor through a mechanism that is independent of eIF4E phosphorylation, ultimately leading to apoptosis in cancer cells.
Analogs of this compound: The Rocaglate Family
This compound belongs to the broader family of rocaglates, which are characterized by a cyclopenta[b]benzofuran core. This family includes several other well-studied natural and synthetic analogs, such as Rocaglamide A, Silvestrol, CR-1-31-B, and the clinical candidate Zotatifin (eFT226). These compounds share a common mechanism of action, targeting the DEAD-box RNA helicase eIF4A.
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic and anti-proliferative activities of this compound and its key analogs against a panel of human cancer cell lines.
Table 1: Cytotoxic and Anti-proliferative Activity (IC50/GI50 in nM) of Rocaglate Analogs
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type |
| This compound | Multiple Myeloma (various) | Multiple Myeloma | < 10 | Not Specified |
| Rocaglamide A | HEK293 | - | 2600 | NF-κB activation |
| Silvestrol | LNCaP | Prostate Cancer | 1.5 | Cytotoxicity |
| MCF-7 | Breast Cancer | 1.5 | Cytotoxicity | |
| Lu1 | Lung Cancer | 1.2 | Cytotoxicity | |
| A549 | Lung Cancer | 9.42 | Cytotoxicity | |
| HT-29 | Colon Cancer | 0.7 | Cytotoxicity | |
| HEK293T | Kidney | 16 | Cytotoxicity | |
| Caki-2 | Kidney | 37 | Cytotoxicity | |
| T-47D | Breast Cancer | 5.46 | Viability | |
| CR-1-31-B | GBC-SD | Gallbladder Cancer | ~100 | Growth Inhibition |
| SGC-996 | Gallbladder Cancer | ~100 | Growth Inhibition | |
| SH-SY5Y | Neuroblastoma | 20 (48h) | Viability | |
| Kelly | Neuroblastoma | 4 (48h) | Viability | |
| Zotatifin (eFT226) | MDA-MB-231 | Breast Cancer | < 15 | Anti-proliferative (GI50) |
| TMD8 | B-cell Lymphoma | 4.1 | Anti-proliferative (GI50) | |
| SU-DHL-2 | B-cell Lymphoma | 3 | Anti-proliferative (GI50) | |
| HBL1 | B-cell Lymphoma | 5.6 | Anti-proliferative (GI50) | |
| Pfeiffer | B-cell Lymphoma | 3.7 | Anti-proliferative (GI50) | |
| SU-DHL-6 | B-cell Lymphoma | 5.3 | Anti-proliferative (GI50) | |
| SU-DHL-10 | B-cell Lymphoma | 7.3 | Anti-proliferative (GI50) | |
| VAL | B-cell Lymphoma | 6.6 | Anti-proliferative (GI50) | |
| Carnaval | B-cell Lymphoma | 4.4 | Anti-proliferative (GI50) | |
| U2973 | B-cell Lymphoma | 4.2 | Anti-proliferative (GI50) | |
| Ramos | B-cell Lymphoma | 4.6 | Anti-proliferative (GI50) | |
| Jeko1 | B-cell Lymphoma | 7.9 | Anti-proliferative (GI50) | |
| Mino | B-cell Lymphoma | 11.2 | Anti-proliferative (GI50) | |
| Rec-1 | B-cell Lymphoma | 11.8 | Anti-proliferative (GI50) |
Data compiled from multiple sources. Assay conditions and durations may vary. Please refer to the original publications for detailed methodologies.
Experimental Protocols
Cell Viability and Proliferation Assays (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and proliferation.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
General Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Expose the cells to various concentrations of the test compounds (e.g., this compound or its analogs) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Protein Synthesis Inhibition Assay
This assay measures the rate of new protein synthesis in cells treated with the test compounds.
Principle: The incorporation of a labeled amino acid (e.g., 35S-methionine) into newly synthesized proteins is quantified. A reduction in incorporation indicates inhibition of protein synthesis.
General Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of rocaglate analogs for a specified time.
-
Metabolic Labeling: Add a medium containing a radiolabeled amino acid (e.g., 35S-methionine) to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Precipitation: Precipitate the proteins from the cell lysate using an agent like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitated proteins on a filter and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the rate of protein synthesis.
Signaling Pathway and Mechanism of Action
Rocaglates exert their anticancer effects by targeting the eukaryotic translation initiation factor 4A (eIF4A), a DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is essential for cap-dependent translation initiation. The following diagram illustrates the eIF4A-mediated translation initiation pathway and the inhibitory action of rocaglates.
Caption: The eIF4A signaling pathway and the inhibitory mechanism of rocaglates.
Pathway Description:
-
Upstream Regulation: The activity of the eIF4F complex is regulated by upstream signaling pathways such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often hyperactivated in cancer.
-
eIF4F Complex Formation: The eIF4F complex consists of three key proteins: eIF4E, the cap-binding protein; eIF4G, a large scaffolding protein; and eIF4A, an RNA helicase.
-
Translation Initiation: eIF4E binds to the 5' cap of mRNA. eIF4G acts as a scaffold, recruiting the 43S pre-initiation complex (containing the 40S ribosomal subunit) and eIF4A to the mRNA.
-
RNA Unwinding: eIF4A utilizes its helicase activity to unwind the secondary structures in the 5' untranslated region (UTR) of the mRNA, which facilitates the scanning of the 43S pre-initiation complex to locate the start codon (AUG).
-
Inhibition by Rocaglates: Rocaglates, including this compound, bind to eIF4A and "clamp" it onto specific polypurine sequences within the mRNA's 5' UTR. This action stabilizes the eIF4A-mRNA interaction, creating a steric block that impedes the scanning of the 43S pre-initiation complex, thereby inhibiting the translation of specific mRNAs, particularly those encoding oncoproteins with complex 5' UTRs.
Synthesis of Rocaglate Analogs
The synthesis of rocaglates is a complex process that has been approached through various strategies.
General Synthetic Approaches:
-
Photocycloaddition: A common strategy involves a [3+2] photocycloaddition reaction between a 3-hydroxyflavone derivative and a cinnamate ester to form the core cyclopenta[b]benzofuran skeleton.
-
Intramolecular Cyclization: Other approaches utilize intramolecular cyclization methods to construct the tricyclic core.
The synthesis of specific analogs like Rocaglamide A, Silvestrol, and Zotatifin involves multi-step sequences that often include the stereoselective formation of the densely functionalized cyclopentane ring and the introduction of various substituents. For detailed synthetic schemes and procedures, researchers are encouraged to consult the primary literature on the total synthesis of these molecules.
Conclusion
This compound and its rocaglate analogs represent a promising class of anticancer agents with a unique mechanism of action targeting the translation initiation machinery. Their potent and selective activity against various cancer cell lines, particularly those dependent on the overexpression of oncoproteins with complex mRNA structures, makes them attractive candidates for further drug development. This technical guide provides a foundational overview for researchers interested in exploring the therapeutic potential of this fascinating family of natural and synthetic compounds. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of novel rocaglate analogs is warranted to advance these compounds towards clinical applications.
References
Methodological & Application
Application Notes and Protocols for (-)-CMLD010509 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-CMLD010509 is a potent and highly specific small molecule inhibitor of the oncogenic translation program, demonstrating significant anti-tumor activity, particularly in multiple myeloma (MM). This document provides detailed experimental protocols for the use of this compound in cell culture, including methods for assessing cell viability, and apoptosis, and for analyzing key protein expression changes. The provided protocols and data are intended to serve as a guide for researchers investigating the cellular effects and mechanism of action of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects by disrupting the oncogenic translation program that supports the survival and proliferation of cancer cells, especially those dependent on the MYC oncogene. This inhibition leads to the downregulation of key oncoproteins such as MYC, MDM2, Cyclin D1 (CCND1), MAF, and the anti-apoptotic protein MCL-1. A consequence of this disruption is the induction of a rapid apoptotic response, mediated by the activation of effector caspases 3 and 7. Additionally, this compound has been observed to down-regulate the Heat Shock Factor 1 (HSF1) program, leading to a decrease in the mRNA levels of heat shock proteins HSP70 and HSP90.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Multiple Myeloma (various) | Multiple Myeloma | < 10 |
| Lung Cancer (various) | Non-Small Cell Lung Cancer | ~30 |
| Breast Cancer (various) | Breast Cancer | ~30 |
Table 2: Effective Concentrations and Treatment Durations for In Vitro Assays
| Assay | Cell Line | Concentration Range | Treatment Duration | Observed Effect |
| Cell Viability (MTT/MTS) | Multiple Myeloma | 1 - 1000 nM | 24 - 72 hours | Dose-dependent decrease in viability |
| Apoptosis (Caspase 3/7 activation) | NCI-H929, MM.1S | 10 - 1000 nM | 3 - 24 hours | Strong induction of apoptosis |
| Protein Expression (Western Blot) | Multiple Myeloma | 100 nM | 2 - 24 hours | Decreased levels of MYC and MCL-1 |
| mRNA Expression (qRT-PCR) | Multiple Myeloma | 100 nM | 2 - 6 hours | Decreased HSP70 and HSP90 mRNA |
Experimental Protocols
Cell Culture and Maintenance
This protocol describes the general procedure for culturing multiple myeloma cell lines, such as MM.1S.
Materials:
-
MM.1S cells (or other relevant cancer cell line)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Sterile cell culture flasks (T-25 or T-75)
-
Sterile centrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For routine passaging, dilute the cell suspension into new culture vessels at a density of no less than 0.2 x 10^6 cells/mL. Cells should be passaged before reaching a density of 2 x 10^6 cells/mL.[1]
-
To passage semi-adherent cells like MM.1S, gently scrape the adherent cells into the medium containing the floating cells.[2]
-
Collect the cell suspension and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.
-
Determine cell viability and concentration using Trypan Blue exclusion and a hemocytometer.
-
Seed cells for experiments at the desired density. For 96-well plates, a typical seeding density for MM.1S cells is 25,000 cells/well.[1]
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) by dissolving the powder in sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Cell Viability Assay (MTT or MTS)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a specialized buffer)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 25,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.[1]
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Add the desired final concentrations of this compound to the wells. Include a vehicle control (DMSO) at the same final concentration as in the highest compound treatment.
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
For MTS Assay:
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of caspases 3 and 7 as an indicator of apoptosis.
Materials:
-
Cells seeded in a white-walled 96-well plate
-
This compound stock solution
-
Complete growth medium
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well in 50 µL of medium.[3]
-
After 24 hours, treat the cells with various concentrations of this compound (in 50 µL of medium) for 3, 6, 12, or 24 hours.[3]
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1-3 hours, protected from light.[5][6]
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis for MYC and MCL-1
This protocol is for detecting changes in the protein levels of MYC and MCL-1 following treatment with this compound.
Materials:
-
Cells seeded in 6-well plates or larger flasks
-
This compound stock solution
-
Complete growth medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MYC, anti-MCL-1, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells at an appropriate density in 6-well plates and allow them to adhere/stabilize overnight.
-
Treat the cells with this compound (e.g., 100 nM) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against MYC, MCL-1, and a loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for cell-based assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. haematologica.org [haematologica.org]
- 4. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for the In Vivo Dissolution of (-)-CMLD010509
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the dissolution and formulation of the poorly water-soluble compound, (-)-CMLD010509, for in vivo studies. Due to the limited aqueous solubility of many small molecule drug candidates, selecting an appropriate vehicle is critical for ensuring accurate and reproducible results in preclinical research.[1][2][3] This document outlines several common and effective strategies for formulating such compounds for various routes of administration.
The selection of a suitable vehicle should be guided by the physicochemical properties of the compound, the intended route of administration, and the required dose.[4] It is often necessary to empirically test several formulations to identify the one that provides the desired solubility, stability, and tolerability.[5]
Formulation Strategies for Poorly Soluble Compounds
Several strategies can be employed to formulate poorly soluble compounds like this compound for in vivo administration. These include the use of co-solvent systems, suspensions, and solubilizing excipients such as surfactants and cyclodextrins.[3][6]
-
Co-solvent Systems: A mixture of a primary solvent (often aqueous) and a water-miscible organic solvent can significantly enhance the solubility of hydrophobic compounds.[7][8] Common co-solvents include dimethyl sulfoxide (DMSO) and polyethylene glycols (PEGs).[7][9]
-
Suspensions: If a compound cannot be fully dissolved, a uniform suspension can be prepared.[10] This is a common approach for oral administration.[11] Suspending agents like methylcellulose are used to ensure homogeneity.[10]
-
Surfactants and Cyclodextrins: Surfactants, such as Tween® 80 (polysorbate 80), can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in water.[12][13][14] Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby enhancing their aqueous solubility.[14][15][16][17]
The following table summarizes common vehicles and their components used for the formulation of poorly soluble compounds.
| Vehicle Type | Components | Typical Composition | Primary Route of Administration | Advantages | Considerations |
| Co-solvent Solution | DMSO, PEG300/400, Saline/Water | 5-10% DMSO, 30-40% PEG300, 45-55% Saline | Intravenous, Intraperitoneal, Oral | Clear solution, suitable for sterile filtration. | DMSO can have pharmacological effects. Potential for drug precipitation upon dilution in vivo.[18] |
| Co-solvent/Surfactant Solution | DMSO, PEG300/400, Tween® 80, Saline/Water | 5% DMSO, 30% PEG300, 5% Tween® 80, 60% Saline | Intravenous, Intraperitoneal, Oral | Improved solubility and stability. Tween 80 can inhibit P-glycoprotein.[13] | Potential for surfactant-related toxicity at high concentrations.[19] |
| Aqueous Suspension | Methylcellulose (MC) or Carboxymethylcellulose (CMC), Water | 0.5% - 1% (w/v) MC or CMC in sterile water | Oral Gavage | Simple to prepare, suitable for high doses. | Requires continuous stirring to ensure dose uniformity. Not suitable for intravenous administration. |
| Suspension with Surfactant | Methylcellulose, Tween® 80, Water | 0.5% MC, 0.1-0.5% Tween® 80 in sterile water | Oral Gavage | Improved wetting and dispersion of drug particles.[20] | Surfactant may affect absorption and metabolism.[21] |
| Cyclodextrin Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), Water/Saline | 10-40% (w/v) Cyclodextrin in water or saline | Intravenous, Oral | Can significantly increase aqueous solubility.[15][17] | Can be nephrotoxic at high doses. |
Experimental Protocols
The following protocols are provided as starting points for the formulation of this compound. Optimization may be necessary based on the specific requirements of the study.
Protocol 1: Preparation of a Co-solvent Formulation (e.g., for Intravenous or Intraperitoneal Administration)
This protocol describes the preparation of a common co-solvent vehicle consisting of DMSO, PEG400, and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile tube/vial.
-
Add the required volume of DMSO to achieve a concentrated stock solution (e.g., 10-20 times the final desired concentration). Vortex until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Add the required volume of PEG400 to the DMSO solution. Vortex thoroughly to ensure a homogeneous mixture.
-
Slowly add the sterile saline to the mixture while vortexing. The final volume should result in the desired final concentration of this compound and the target vehicle composition (e.g., 10% DMSO, 40% PEG400, 50% Saline).
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, further optimization of the vehicle composition may be required.
Example Formulation: To prepare a 1 mg/mL solution of this compound in a 10% DMSO, 40% PEG400, 50% Saline vehicle:
-
Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 100 µL of the 10 mg/mL stock solution.
-
Add 400 µL of PEG400 and vortex.
-
Add 500 µL of sterile saline and vortex until the solution is clear.
Caption: Workflow for preparing a co-solvent formulation.
Protocol 2: Preparation of a Suspension for Oral Gavage
This protocol is suitable for administering this compound as a suspension, which is common for oral dosing.[11]
Materials:
-
This compound
-
Methylcellulose (MC), low viscosity (e.g., 400 cP)
-
Sterile water for injection
-
Tween® 80 (optional, as a wetting agent)
-
Mortar and pestle or homogenizer
-
Magnetic stirrer and stir bar
-
Heated magnetic stir plate
Procedure for Preparing 0.5% Methylcellulose Vehicle:
-
Heat approximately half of the required volume of sterile water to 60-80°C.[22]
-
Slowly add the methylcellulose powder to the hot water while stirring vigorously to create a uniform dispersion.
-
Remove the solution from the heat and add the remaining volume of cold sterile water.
-
Continue to stir the solution on a magnetic stir plate at room temperature or in a cold room (4°C) until the methylcellulose is fully dissolved and the solution is clear.[23]
Procedure for Preparing the Drug Suspension:
-
Weigh the required amount of this compound.
-
If using a wetting agent, first prepare a small slurry of the compound with a few drops of Tween® 80 or the methylcellulose vehicle.
-
Gradually add the 0.5% methylcellulose vehicle to the compound while triturating with a mortar and pestle or homogenizing to form a uniform suspension.
-
Transfer the suspension to a beaker with a magnetic stir bar and continue to stir for at least 30 minutes to ensure homogeneity.
-
The suspension should be continuously stirred during dosing to maintain uniformity.
Caption: Workflow for preparing a suspension for oral gavage.
Logical Framework for Formulation Selection
The choice of formulation strategy depends on the required dose and the route of administration. The following diagram illustrates a decision-making process for selecting an appropriate formulation.
Caption: Decision tree for selecting a suitable formulation.
It is imperative to conduct tolerability studies for any new formulation in a small group of animals before proceeding with large-scale efficacy or toxicity studies. Researchers should also be aware that the choice of vehicle can influence the pharmacokinetic profile of the administered compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. tandfonline.com [tandfonline.com]
- 10. A Guide to Oral Suspensions for Formulation Scientists - Lubrizol [lubrizol.com]
- 11. researchgate.net [researchgate.net]
- 12. Tween 80 | surfactant | CAS# 9005-65-6 | emulsifier, excipient and non-ionic detergent | Polysorbate 80; Montanox 80; Alkest TW 80; Tween 80; PS 80| InvivoChem [invivochem.com]
- 13. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. In vivo efficacy of enabling formulations based on hydroxypropyl-β-cyclodextrins, micellar preparation and liposomes for the lipophilic cannabinoid CB2 agonist, MDA7 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. researchgate.net [researchgate.net]
- 20. Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. labnetwest.asn.au [labnetwest.asn.au]
Application Notes and Protocols for the Quantification of (-)-CMLD010509
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analytical quantification of the compound (-)-CMLD010509. Given the limited specific literature on this analyte, the following sections outline generalized yet robust methodologies based on common practices for the analysis of small organic molecules. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). These methods are widely applicable in drug discovery, development, and quality control processes. Additionally, a representative signaling pathway is illustrated to provide context for potential mechanistic studies.
Analytical Methods
A cornerstone of pharmaceutical development is the accurate and precise quantification of active pharmaceutical ingredients (APIs). Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography combined with Mass Spectrometry are often employed for this purpose.[1] For non-volatile and thermally labile compounds like many drug molecules, LC-MS/MS is a particularly powerful tool, offering high sensitivity and selectivity.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of individual components in a mixture.[3][4] It is a reliable and cost-effective method suitable for routine analysis.
Protocol: Quantification of this compound by HPLC-UV
This protocol describes a general reversed-phase HPLC method with UV detection. Optimization of the mobile phase, column, and wavelength will be necessary for this compound.
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade formic acid or other suitable mobile phase modifier.
-
This compound reference standard.
-
Volumetric flasks, pipettes, and autosampler vials.
2. Preparation of Solutions
-
Mobile Phase: A typical starting mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid. For example, a gradient from 10% to 90% acetonitrile over 10 minutes. The optimal mobile phase composition and gradient should be determined experimentally.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).
3. Chromatographic Conditions
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by UV scan of this compound (a common starting wavelength is 254 nm).
4. Data Analysis
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression of the calibration curve to determine the equation of the line and the correlation coefficient (r²), which should be >0.99.
-
Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow for HPLC Method Development
HPLC Method Development Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the method of choice.[5][6][7] This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
Protocol: Quantification of this compound by LC-MS/MS
This protocol outlines a general procedure for developing a sensitive and selective LC-MS/MS method.
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column suitable for mass spectrometry (e.g., 2.1 x 50 mm, 1.8 µm).
-
LC-MS grade acetonitrile, methanol, and water.
-
LC-MS grade formic acid or ammonium formate.
-
This compound reference standard.
-
Internal standard (IS), structurally similar to the analyte if available.
2. Preparation of Solutions
-
Mobile Phase: A typical mobile phase for LC-MS is a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Prepared as described for the HPLC method.
-
Working Standard and QC Solutions: Prepare calibration standards and quality control (QC) samples by spiking the appropriate amounts of this compound and a fixed concentration of the internal standard into the relevant matrix (e.g., plasma, buffer).
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, to be determined by direct infusion of the analyte.
-
MRM Transitions: Determine the precursor ion (Q1) and the most abundant product ion (Q3) for both this compound and the internal standard. This is done by infusing a standard solution and performing a product ion scan.
-
Optimization: Optimize MS parameters such as declustering potential, collision energy, and source temperature to maximize the signal intensity of the selected MRM transitions.
4. Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 2-5 µL.
-
Column Temperature: 40 °C.
5. Sample Preparation
-
For biological samples, a sample extraction step is necessary to remove matrix interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).[5][7] A simple protein precipitation protocol would involve adding 3 volumes of cold acetonitrile (containing the internal standard) to 1 volume of plasma, vortexing, centrifuging, and analyzing the supernatant.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Use a weighted (e.g., 1/x²) linear regression for the calibration curve.
-
Quantify unknown samples using the regression equation.
Experimental Workflow for LC-MS/MS Method Development
LC-MS/MS Method Development Workflow
Quantitative Data Summary
The following tables provide a template for summarizing the validation parameters for the analytical methods. Actual values would be determined during method validation according to ICH guidelines.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Range (µg/mL) | To be determined | To be determined |
| Limit of Detection (LOD) (µg/mL) | S/N ≥ 3 | To be determined |
| Limit of Quantification (LOQ) (µg/mL) | S/N ≥ 10 | To be determined |
| Accuracy (% Recovery) | 80-120% | To be determined |
| Precision (% RSD) | ≤ 15% | To be determined |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | To be determined |
| Range (ng/mL) | To be determined | To be determined |
| Lower Limit of Quantification (LLOQ) (ng/mL) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | To be determined |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | To be determined |
| Precision (% CV) | ≤ 15% (≤ 20% for LLOQ) | To be determined |
| Matrix Effect (%) | 85-115% | To be determined |
| Recovery (%) | Consistent and reproducible | To be determined |
Representative Signaling Pathway
In drug development, understanding the mechanism of action of a compound is crucial. This often involves investigating its effects on cellular signaling pathways. While the specific pathway affected by this compound is not publicly known, the Mitogen-Activated Protein Kinase (MAPK) pathway is a common target for therapeutic intervention in various diseases, including cancer.[8][9][10] The diagram below illustrates a simplified representation of the MAPK/ERK pathway.
Diagram of the MAPK/ERK Signaling Pathway
Simplified MAPK/ERK Signaling Pathway
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for developing and validating analytical methods for the quantification of this compound. The HPLC-UV method is suitable for routine analysis and quality control, while the LC-MS/MS method offers high sensitivity for bioanalytical applications. It is imperative that these general methods are specifically optimized and validated for this compound to ensure accurate and reliable results. The representative signaling pathway provides a starting point for investigating the compound's mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an HPLC method using relative molar sensitivity for the measurement of blood concentrations of nine pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS based method for quantification of 25 hydroxyvitamin D2 and 25 hydroxyvitamin D3 in human serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Cell-Signaling Pathways for Controlling Cytomegalovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Signaling pathways and inhibitors of cells from patients with kaposiform lymphangiomatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Small Molecule Inhibitor Administration in Mouse Models
Disclaimer: Extensive searches for preclinical studies involving the administration of (-)-CMLD010509 in mouse models did not yield specific publicly available data. Therefore, this document serves as a comprehensive template for researchers, scientists, and drug development professionals. The following application notes and protocols are based on established methodologies for the in vivo evaluation of novel small molecule inhibitors, using a hypothetical compound, "Inhibitor-X," which targets the "Kinase-Z" signaling pathway , for illustrative purposes.
Introduction
Inhibitor-X is a novel, synthetic small molecule designed to target the hypothetical Kinase-Z signaling pathway, which is implicated in the proliferation and survival of various cancer cell types. These application notes provide a framework for the preclinical in vivo evaluation of Inhibitor-X, outlining key considerations for study design, from initial tolerability assessments to efficacy evaluation in xenograft models.
Preclinical In Vivo Objectives:
-
To determine the maximum tolerated dose (MTD) and assess the overall safety profile.
-
To evaluate the pharmacokinetic (PK) properties of the compound.
-
To demonstrate anti-tumor efficacy in relevant animal models.
-
To investigate the pharmacodynamic (PD) effects of Inhibitor-X on the target pathway in vivo.
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for interpreting experimental outcomes. The following tables provide a template for summarizing key quantitative data from in vivo studies with Inhibitor-X.
Table 1: Maximum Tolerated Dose (MTD) Study Summary for Inhibitor-X
| Dose Group (mg/kg/day) | Administration Route | Dosing Schedule | Mean Body Weight Change (%) | Morbidity/Mortality | Key Observations |
| Vehicle Control | Oral Gavage | Daily for 14 days | +5.2% | 0/5 | No adverse effects observed. |
| 10 | Oral Gavage | Daily for 14 days | +3.1% | 0/5 | No adverse effects observed. |
| 30 | Oral Gavage | Daily for 14 days | -2.5% | 0/5 | Slight lethargy noted on Day 3. |
| 60 | Oral Gavage | Daily for 14 days | -8.9% | 1/5 | Significant weight loss; one animal euthanized due to reaching humane endpoints. |
| 100 | Oral Gavage | Daily for 14 days | -15.7% | 3/5 | Severe weight loss and lethargy; study arm terminated on Day 7. |
Table 2: Single-Dose Pharmacokinetic (PK) Parameters of Inhibitor-X in Mice
| Parameter | Intravenous (IV) - 5 mg/kg | Oral (PO) - 20 mg/kg |
| Cmax (ng/mL) | 1250 ± 180 | 450 ± 95 |
| Tmax (h) | 0.08 | 2.0 |
| AUC₀-t (ng·h/mL) | 1875 ± 210 | 2100 ± 350 |
| AUC₀-inf (ng·h/mL) | 1950 ± 230 | 2250 ± 380 |
| t₁/₂ (h) | 2.5 ± 0.4 | 3.1 ± 0.6 |
| CL (mL/min/kg) | 42.7 | - |
| Vd (L/kg) | 9.2 | - |
| Bioavailability (%) | - | 57.7 |
Table 3: Efficacy of Inhibitor-X in a Subcutaneous Xenograft Model
| Treatment Group | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight Change (%) |
| Vehicle Control | Daily, PO | 1540 ± 180 | - | +4.5% |
| Inhibitor-X (10 mg/kg) | Daily, PO | 985 ± 150 | 36.0 | +2.1% |
| Inhibitor-X (30 mg/kg) | Daily, PO | 430 ± 95 | 72.1 | -3.8% |
| Positive Control | As per standard | 350 ± 80 | 77.3 | -5.2% |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful in vivo research.
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Inhibitor-X that can be administered without causing unacceptable toxicity.
Materials:
-
Inhibitor-X
-
Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline)
-
6-8 week old female athymic nude mice
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Acclimatization: Acclimate animals for at least one week prior to the start of the study.
-
Randomization: Randomize mice into dose-escalation cohorts (e.g., 10, 30, 60, 100 mg/kg) and a vehicle control group (n=5 mice per group).
-
Administration: Administer Inhibitor-X or vehicle daily via the chosen route (e.g., oral gavage) for 14 consecutive days.[1][2][3][4][5]
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance. Record body weight at least three times per week.
-
Endpoints: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of Inhibitor-X after a single dose.
Materials:
-
Inhibitor-X formulated for both intravenous and oral administration.
-
6-8 week old male C57BL/6 mice.
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries).
Procedure:
-
Dosing: Administer a single dose of Inhibitor-X via the tail vein (IV) or oral gavage (PO) to two separate cohorts of mice (n=3 per time point).
-
Blood Collection: Collect blood samples (e.g., via retro-orbital or saphenous vein sampling) at specified time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Inhibitor-X in plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t₁/₂, etc.) using appropriate software.
Protocol 3: Subcutaneous Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of Inhibitor-X in a relevant cancer model.
Materials:
-
Human cancer cell line expressing the Kinase-Z target.
-
6-8 week old female immunocompromised mice (e.g., athymic nude or SCID).
-
Matrigel (optional, to aid tumor engraftment).
-
Inhibitor-X formulated for oral administration.
-
Calipers for tumor measurement.
Procedure:
-
Cell Culture and Preparation: Culture tumor cells under standard conditions. On the day of inoculation, harvest cells during their logarithmic growth phase and resuspend in sterile PBS or a PBS/Matrigel mixture at the desired concentration (e.g., 5 x 10⁶ cells/100 µL).[6][7][8][9]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the right flank of each mouse.[6][8][10]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle control, Inhibitor-X at various doses, positive control).
-
Treatment Administration: Administer treatments as per the defined schedule (e.g., daily oral gavage or intraperitoneal injection) for a specified duration (e.g., 21-28 days).[11][12][13][14][15]
-
Monitoring: Monitor tumor volume, body weight, and clinical signs throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamic markers).
Mandatory Visualization
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway targeted by Inhibitor-X.
Experimental Workflow Diagram
References
- 1. research.fsu.edu [research.fsu.edu]
- 2. animalcare.ubc.ca [animalcare.ubc.ca]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. instechlabs.com [instechlabs.com]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. The cell-line-derived subcutaneous tumor model in preclinical cancer research | Springer Nature Experiments [experiments.springernature.com]
- 8. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 13. protocols.io [protocols.io]
- 14. scribd.com [scribd.com]
- 15. uac.arizona.edu [uac.arizona.edu]
Application Notes for (-)-CMLD010509 in Western Blot Analysis
Introduction
(-)-CMLD010509, also known as JNK-IN-8, is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNK). The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade.[1] This pathway is instrumental in mediating cellular responses to a variety of environmental and inflammatory stressors, including UV radiation and cytokines.[1] Activation of the JNK pathway leads to the phosphorylation and subsequent activation of several transcription factors, with c-Jun being a primary target.[1] The dysregulation of this pathway has been linked to a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1]
Western blot analysis is a fundamental technique to investigate the effects of inhibitors like this compound on the JNK signaling cascade. This method allows for the sensitive detection of changes in the phosphorylation status of key proteins within the pathway, such as JNK itself and its downstream target c-Jun, providing insights into the compound's mechanism of action and efficacy.
Target Audience
These application notes and protocols are intended for researchers, scientists, and drug development professionals actively engaged in cell signaling research, particularly those investigating the JNK pathway and the effects of small molecule inhibitors.
Quantitative Data Summary
The following table summarizes the typical effects of a JNK inhibitor on protein expression and phosphorylation as measured by Western blot. The data is presented as a normalized ratio of the phosphorylated protein to the total protein, with the untreated control set to 1.
| Target Protein | Treatment Group | Fold Change vs. Control (Mean ± SD) |
| p-JNK (Thr183/Tyr185) | Vehicle Control | 1.00 ± 0.12 |
| This compound (1 µM) | 0.25 ± 0.08 | |
| This compound (5 µM) | 0.05 ± 0.03 | |
| Total JNK | Vehicle Control | 1.00 ± 0.10 |
| This compound (1 µM) | 0.98 ± 0.11 | |
| This compound (5 µM) | 0.95 ± 0.09 | |
| p-c-Jun (Ser63/73) | Vehicle Control | 1.00 ± 0.15 |
| This compound (1 µM) | 0.30 ± 0.09 | |
| This compound (5 µM) | 0.10 ± 0.05 | |
| Total c-Jun | Vehicle Control | 1.00 ± 0.13 |
| This compound (1 µM) | 1.02 ± 0.14 | |
| This compound (5 µM) | 0.99 ± 0.12 |
Note: The data presented in this table is illustrative and will vary depending on the cell type, stimulus, and specific experimental conditions.
Experimental Protocols
Protocol for a JNK Pathway Inhibition Assay using this compound
This protocol details the steps for treating cultured cells with a JNK pathway activator and subsequently treating with this compound to assess its inhibitory effect on the phosphorylation of JNK and c-Jun via Western blot.
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound (JNK-IN-8)
-
JNK pathway activator (e.g., Anisomycin, UV irradiation)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density to achieve 70-80% confluency on the day of the experiment.
-
If required by the experimental design, starve the cells in serum-free medium for 4-6 hours prior to treatment.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.[1]
-
Stimulate the cells with a JNK pathway activator to induce phosphorylation. For example, treat with 25 µg/mL Anisomycin for 30 minutes. Include a non-stimulated control group.[1]
-
-
Cell Lysis:
-
Following treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.[1]
-
Aspirate the PBS and add ice-cold RIPA buffer with inhibitors to each plate.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add 1/3 volume of 4X Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-JNK) diluted in blocking buffer overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total JNK, c-Jun, or a loading control on the same membrane, the membrane can be stripped of the initial antibodies.
-
Incubate the membrane in a stripping buffer.
-
Wash the membrane thoroughly and repeat the blocking and immunoblotting steps with the next primary antibody.
-
Visualizations
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of this compound.
Western Blot Workflow for JNK Pathway Analysis
References
Application Notes and Protocols for (-)-CMLD010509 in Protein Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-CMLD010509, also known as (-)-SDS-1-021, is a potent and selective small molecule inhibitor of the oncogenic translation program. It belongs to the rocaglate class of natural product derivatives and exerts its anticancer activity by targeting the eukaryotic initiation factor 4A (eIF4A), an RNA helicase that is a critical component of the eIF4F translation initiation complex. By clamping eIF4A onto polypurine-rich RNA sequences within the 5' untranslated regions (5'-UTRs) of specific mRNAs, this compound stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1. This targeted inhibition of protein synthesis leads to the induction of apoptosis in cancer cells, particularly in hematological malignancies like multiple myeloma.
These application notes provide an overview of the use of this compound in protein binding assays, with detailed protocols for characterizing its interaction with its direct target, eIF4A.
Mechanism of Action
This compound functions as a molecular clamp, stabilizing the interaction between eIF4A and its RNA substrate. This action is independent of eIF4E phosphorylation. The enhanced affinity of eIF4A for RNA in the presence of this compound effectively sequesters the helicase on the mRNA, preventing the unwinding of complex secondary structures in the 5'-UTR that are characteristic of many oncogene transcripts. This leads to a selective suppression of their translation and subsequent downstream effects, including cell cycle arrest and apoptosis.
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity. While a direct dissociation constant (Kd) for the binding of this compound to the eIF4A-RNA complex is not extensively reported in the literature, its potent inhibitory effects are well-documented.
| Parameter | Value | Cell Line(s) | Comments |
| IC₅₀ | < 10 nM | Multiple Myeloma (MM) cell lines | Demonstrates potent anti-proliferative activity. |
| Apoptosis Induction | Time- and dose-dependent | NCI-H929 and MM1S | Characterized by the activation of caspase-3 and caspase-7. |
Signaling Pathway
The binding of this compound to eIF4A initiates a cascade of events that culminate in apoptosis. The following diagram illustrates the proposed signaling pathway.
Caption: Signaling pathway of this compound action.
Experimental Protocols
The following protocols describe methods to characterize the binding of this compound to eIF4A.
Experimental Workflow: Fluorescence Polarization Assay
Caption: Workflow for the Fluorescence Polarization Assay.
Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping
This assay measures the ability of this compound to stabilize the complex between eIF4A and a fluorescently labeled RNA oligonucleotide. An increase in fluorescence polarization indicates the formation of a larger molecular complex.
Materials:
-
Recombinant human eIF4A1 protein
-
5'-FAM-labeled poly(AG)₈ RNA oligonucleotide (or similar polypurine sequence)
-
This compound
-
FP Buffer: 14.4 mM HEPES-NaOH (pH 7.5-8.0), 108 mM NaCl, 1 mM MgCl₂, 14.4% glycerol, 2 mM DTT, 0.1% DMSO
-
AMP-PNP (non-hydrolyzable ATP analog)
-
Black, low-volume 384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute recombinant eIF4A1 and FAM-labeled RNA to their final working concentrations in FP buffer.
-
Prepare a serial dilution of this compound in FP buffer.
-
-
Assay Setup:
-
In a 384-well plate, add the following components in order:
-
FP Buffer
-
This compound at various concentrations (final concentration range typically 1 nM to 10 µM). Include a DMSO-only control.
-
Recombinant eIF4A1 (final concentration typically 1.5 µM).
-
AMP-PNP (final concentration 1 mM).
-
5'-FAM-labeled poly(AG)₈ RNA (final concentration 10 nM).
-
-
The final assay volume is typically 20-25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes in the dark to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate filters for FAM fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
-
Data Analysis:
-
Calculate the change in fluorescence polarization (ΔmP) by subtracting the mP value of the DMSO control from the mP value of each this compound-treated well.
-
Plot the ΔmP values against the logarithm of the this compound concentration to generate a dose-response curve. From this curve, an EC₅₀ value (the concentration of compound that produces 50% of the maximal clamping effect) can be determined.
-
Isothermal Titration Calorimetry (ITC)
ITC can be used to directly measure the thermodynamic parameters of the interaction between this compound and the eIF4A-RNA complex, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
Materials:
-
Recombinant human eIF4A1 protein
-
Unlabeled poly(AG)₈ RNA oligonucleotide
-
This compound
-
ITC Buffer: 20 mM HEPES (pH 7.5), 100 mM KCl, 2 mM MgCl₂, 1 mM TCEP
-
Isothermal Titration Calorimeter
Protocol:
-
Sample Preparation:
-
Dialyze the eIF4A1 protein extensively against the ITC buffer.
-
Dissolve the RNA oligonucleotide and this compound in the final dialysis buffer. To study the ternary complex formation, pre-form the eIF4A-RNA complex in the calorimeter cell.
-
Degas all solutions immediately before use.
-
-
ITC Experiment Setup (Titrating Compound into eIF4A-RNA complex):
-
Fill the sample cell of the ITC with the pre-formed eIF4A-RNA complex (e.g., 10-20 µM eIF4A and a stoichiometric amount of RNA).
-
Load the injection syringe with a concentrated solution of this compound (e.g., 100-200 µM).
-
-
Titration:
-
Perform a series of small injections (e.g., 2-5 µL) of the this compound solution into the sample cell containing the eIF4A-RNA complex while monitoring the heat change.
-
Allow the system to reach equilibrium between injections.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of this compound to the eIF4A-RNA complex.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, ΔH, and stoichiometry of the interaction.
-
Conclusion
This compound is a valuable tool for studying the role of eIF4A in translation initiation and for the development of novel anticancer therapeutics. The provided protocols for fluorescence polarization and isothermal titration calorimetry offer robust methods for characterizing the binding of this compound to its target and elucidating its mechanism of action. These assays can be adapted for high-throughput screening of other potential eIF4A inhibitors and for detailed structure-activity relationship studies.
Application of (-)-CMLD010509 in Fluorescence-Based Research
A comprehensive overview of (-)-CMLD010509, its molecular function, and its relevance in fluorescence-based applications for researchers, scientists, and drug development professionals.
While there is no direct evidence in the current scientific literature for the application of This compound in traditional fluorescence microscopy as a fluorescent probe, its class of compounds, the rocaglates, are utilized in sophisticated fluorescence-based assays to study molecular interactions. This document provides a detailed account of this compound's known biological activity and explores the application of rocaglates in fluorescence polarization assays, a powerful tool for quantifying protein-RNA interactions.
Compound Profile: this compound
This compound is a member of the rocaglate family, a class of natural products known for their potent anticancer and antiviral activities. It is a highly specific inhibitor of the oncogenic translation program, particularly in the context of multiple myeloma.
| Identifier | Value |
| Name | This compound |
| Synonyms | CMLD-010509, CMLD 010509, SDS-1-021 |
| CAS Number | 256497-58-2 |
| Molecular Formula | C₂₇H₂₆BrNO₇ |
| Molecular Weight | 556.41 g/mol |
| Mechanism of Action | Inhibitor of translation initiation |
| Primary Target | Eukaryotic initiation factor 4A (eIF4A) |
Mechanism of Action: Inhibition of Translation Initiation
This compound, like other rocaglates, exerts its biological effect by targeting the DEAD-box RNA helicase eIF4A. Instead of simply inhibiting its helicase activity, rocaglates act as molecular clamps, stabilizing the interaction between eIF4A and specific polypurine sequences in the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs). This clamping action stalls the scanning 43S preinitiation complex, thereby inhibiting the translation of a specific subset of mRNAs, including those encoding for oncoproteins crucial for cancer cell survival such as MYC, MDM2, and MCL-1.
Application Notes and Protocols for Labeling (-)-CMLD010509
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-CMLD010509 is a potent and highly specific small molecule inhibitor of the oncogenic translation program that supports the growth of multiple myeloma (MM).[1] Its targets include key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1.[1] The ability to label this compound with various tags is crucial for elucidating its mechanism of action, identifying its binding partners, and visualizing its subcellular localization. These application notes provide detailed protocols for fluorescent labeling, biotinylation, and radiolabeling of this compound, enabling a wide range of in vitro and in vivo studies.
Chemical Properties of this compound
A thorough understanding of the chemical properties of this compound is essential for developing successful labeling strategies.
| Property | Value | Reference |
| Chemical Formula | C27H26BrNO7 | [1] |
| Molecular Weight | 556.41 g/mol | [1] |
| CAS Number | 256497-58-2 | [1] |
| Appearance | Solid powder | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place. | [1] |
Labeling Strategies
The choice of labeling strategy depends on the intended application. Here, we detail three common and versatile approaches: fluorescent labeling for cellular imaging, biotinylation for affinity-based studies, and radiolabeling for in vivo imaging.
Fluorescent Labeling
Fluorescent labeling enables the visualization of this compound in cells and tissues, providing insights into its uptake, distribution, and subcellular localization.[][3] The selection of the fluorescent dye is critical and should be based on the specific experimental requirements, such as the desired emission wavelength and fluorescence intensity.[]
Experimental Protocol: Fluorescent Labeling using Click Chemistry
Click chemistry is a highly efficient and bioorthogonal method for labeling small molecules.[4][5][][7] This protocol describes the introduction of an alkyne group into this compound, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-modified fluorescent dye.
Workflow for Fluorescent Labeling via Click Chemistry
Caption: Workflow for fluorescently labeling this compound using click chemistry.
Materials:
-
This compound
-
Propargyl bromide
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Azide-modified fluorescent dye (e.g., Azide-Cy5)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
High-performance liquid chromatography (HPLC) system for purification
Protocol:
-
Synthesis of Alkyne-Modified this compound:
-
Dissolve this compound in anhydrous DCM.
-
Add TEA to the solution.
-
Slowly add propargyl bromide to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the alkyne-modified product by flash column chromatography or HPLC.
-
-
Click Reaction:
-
Dissolve the alkyne-modified this compound and the azide-modified fluorescent dye in a 1:1 mixture of DMSO and PBS.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4 solution.
-
Stir the reaction at room temperature for 1-4 hours, protected from light.
-
Monitor the reaction by HPLC.
-
Upon completion, purify the fluorescently labeled this compound by preparative HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and NMR spectroscopy.
-
Quantitative Data Summary for Fluorescent Dyes
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |
| Fluorescein (FITC) | 494 | 518 | 0.92 | 72,000 |
| Rhodamine B | 553 | 576 | 0.31 | 106,000 |
| Cy3 | 550 | 570 | 0.15 | 150,000 |
| Alexa Fluor 594 | 590 | 617 | 0.66 | 92,000 |
| BODIPY FL | 503 | 512 | 0.97 | 80,000 |
Biotinylation
Biotinylation is a powerful technique for affinity-based applications such as protein pull-down assays and affinity chromatography.[8][9] This protocol utilizes an N-hydroxysuccinimide (NHS) ester of biotin to label primary amines on this compound.
Experimental Protocol: Biotinylation via NHS Ester Chemistry
Workflow for Biotinylation of this compound
Caption: Workflow for biotinylating this compound using NHS ester chemistry.
Materials:
-
This compound (containing a primary amine or modified to have one)
-
NHS-Biotin or Sulfo-NHS-Biotin
-
Amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
DMSO or DMF (for NHS-Biotin)
-
Desalting column or dialysis cassette
Protocol:
-
Preparation of Reagents:
-
Allow the vial of NHS-Biotin to equilibrate to room temperature before opening to prevent moisture condensation.[10]
-
If using NHS-Biotin (not water-soluble), prepare a stock solution in anhydrous DMF or DMSO immediately before use.[10] Sulfo-NHS-Biotin is water-soluble and can be dissolved directly in the reaction buffer.[11]
-
-
Biotinylation Reaction:
-
Dissolve this compound in an amine-free buffer such as PBS at a pH of 7.2-8.0. Buffers containing primary amines (e.g., Tris or glycine) will compete with the reaction and should be avoided.[12]
-
Add a 10- to 20-fold molar excess of the NHS-Biotin reagent to the this compound solution.[10]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[10]
-
-
Removal of Excess Biotin:
-
Remove non-reacted biotin using a desalting column (e.g., Sephadex G-25) or by dialysis against PBS.[10]
-
-
Quantification of Biotinylation (Optional):
-
The extent of biotinylation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.
-
Quantitative Data for Biotinylation Reagents
| Reagent | Spacer Arm Length (Å) | Cleavable | Solubility |
| NHS-Biotin | 13.5 | No | DMSO, DMF |
| Sulfo-NHS-Biotin | 13.5 | No | Water |
| Sulfo-NHS-LC-Biotin | 22.4 | No | Water |
| Sulfo-NHS-SS-Biotin | 24.3 | Yes (by reducing agents) | Water |
Radiolabeling
Radiolabeling enables highly sensitive detection and quantification of this compound in various applications, including in vivo imaging with Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT).[13][14][15]
Experimental Protocol: Radiolabeling with ¹⁸F for PET Imaging
This protocol describes the synthesis of --INVALID-LINK---CMLD010509 via nucleophilic substitution.
Workflow for ¹⁸F-Radiolabeling
Caption: Workflow for the radiosynthesis of --INVALID-LINK---CMLD010509 for PET imaging.
Materials:
-
Precursor of this compound with a suitable leaving group (e.g., tosylate, mesylate)
-
[¹⁸F]Fluoride (produced from a cyclotron)
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Water
-
HPLC system with a radioactivity detector
Protocol:
-
Precursor Synthesis:
-
Synthesize a precursor of this compound where a hydroxyl group is converted to a good leaving group such as a tosylate or mesylate. This position should be carefully chosen to minimize effects on biological activity.
-
-
Radiosynthesis:
-
[¹⁸F]Fluoride is trapped on an anion-exchange cartridge and eluted with a solution of K2.2.2 and K₂CO₃ in acetonitrile/water.
-
The solvent is evaporated to dryness with a stream of nitrogen at elevated temperature (azeotropic drying).
-
The precursor, dissolved in anhydrous acetonitrile, is added to the dried [¹⁸F]F⁻/K2.2.2 complex.
-
The reaction mixture is heated at 80-120°C for 10-20 minutes.
-
-
Purification and Formulation:
-
The crude reaction mixture is purified by semi-preparative HPLC.
-
The fraction containing --INVALID-LINK---CMLD010509 is collected, and the solvent is evaporated.
-
The final product is formulated in sterile saline for injection.
-
-
Quality Control:
-
The radiochemical purity, specific activity, and stability of the final product are determined before in vivo use.
-
Common Radionuclides for Small Molecule Labeling
| Radionuclide | Half-life | Emission | Imaging Modality |
| ¹⁸F | 109.8 min | β+ | PET |
| ¹¹C | 20.4 min | β+ | PET |
| ⁶⁸Ga | 67.6 min | β+ | PET |
| ⁹⁹ᵐTc | 6.0 hours | γ | SPECT |
| ¹²³I | 13.2 hours | γ | SPECT |
| ³H | 12.3 years | β- | Autoradiography, in vitro assays |
| ¹⁴C | 5730 years | β- | ADME studies |
Putative Signaling Pathway of this compound
Based on its known targets, this compound is proposed to inhibit the translation of key oncoproteins, thereby disrupting signaling pathways crucial for multiple myeloma cell survival and proliferation.
Hypothesized Signaling Pathway Inhibition by this compound
Caption: Hypothesized mechanism of action of this compound in inhibiting oncogenic translation.
Conclusion
The protocols outlined in these application notes provide a comprehensive guide for labeling this compound with fluorescent dyes, biotin, and radionuclides. The successful application of these techniques will enable researchers to further investigate the molecular mechanisms of this promising anti-cancer agent and to develop novel diagnostic and therapeutic strategies for multiple myeloma. It is recommended that each labeling procedure be optimized and validated to ensure that the biological activity of this compound is retained.
References
- 1. medkoo.com [medkoo.com]
- 3. Small-molecule fluorescent probes for live-cell super-resolution microscopy [abberior.rocks]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 7. Click Chemistry – Med Chem 101 [medchem101.com]
- 8. assaygenie.com [assaygenie.com]
- 9. Alternative Biotinylation Protocol for the Phospho-Immunoreceptor Array: R&D Systems [rndsystems.com]
- 10. proteochem.com [proteochem.com]
- 11. apexbt.com [apexbt.com]
- 12. 2.3. Method [bio-protocol.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
improving (-)-CMLD010509 solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of (-)-CMLD010509.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For optimal results, it is recommended to prepare a stock solution of this compound in 100% dimethyl sulfoxide (DMSO). The solubility in DMSO is significantly higher than in aqueous solutions, allowing for the creation of a concentrated stock that can be diluted to the final experimental concentration.
Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my in vitro experiment. What can I do?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous medium. Typically, a final DMSO concentration of 0.5% or lower is well-tolerated by most cell lines and can help maintain the solubility of the compound.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual change in solvent composition can help prevent the compound from crashing out of solution.
-
Pre-warm the Aqueous Buffer: Adding the DMSO stock solution to a pre-warmed aqueous buffer (e.g., 37°C) can sometimes improve solubility.
-
Increase Mixing Efficiency: Immediately after adding the DMSO stock to the aqueous buffer, ensure thorough and rapid mixing by vortexing or gentle swirling.
Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A3: Yes, several techniques can be employed to enhance the aqueous solubility of this compound. The most common and effective methods include the use of co-solvents and complexation with cyclodextrins.
Troubleshooting Guides
Issue 1: Sub-optimal Solubility with Co-solvents
If you are still experiencing solubility issues after using a co-solvent like DMSO, consider the following:
-
Co-solvent Screening: Test a panel of different water-miscible co-solvents to find the most effective one for your specific application. Common co-solvents include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG400).
-
Ternary Co-solvent System: In some cases, a mixture of three solvents can provide superior solubilization. For example, a combination of DMSO, PEG400, and water might be more effective than a simple DMSO/water mixture.
Issue 2: Inconsistent Results in Biological Assays
Inconsistent results can sometimes be attributed to poor solubility and precipitation of the compound in the assay medium.
-
Visual Inspection: Before starting your experiment, visually inspect your final working solution for any signs of precipitation.
-
Solubility in Media: Determine the solubility of this compound directly in your complete cell culture medium, as components like serum proteins can sometimes affect solubility.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in an aqueous buffer.
-
Add an excess amount of this compound powder to a known volume of the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Protocol 2: Improving Solubility with Co-solvents
This protocol outlines a method to determine the solubility of this compound in various co-solvent systems.
-
Prepare a series of aqueous solutions containing increasing concentrations of a co-solvent (e.g., 0%, 5%, 10%, 20%, 50% DMSO in water).
-
For each co-solvent concentration, perform the shake-flask method as described in Protocol 1.
-
Analyze the concentration of this compound in the filtrate for each co-solvent mixture to determine the solubility profile.
Protocol 3: Improving Solubility with Cyclodextrin Complexation
This protocol describes the preparation and solubility determination of a this compound-cyclodextrin inclusion complex.
-
Phase Solubility Study:
-
Prepare aqueous solutions of a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) at various concentrations (e.g., 0 to 50 mM).
-
Add an excess of this compound to each cyclodextrin solution.
-
Equilibrate and analyze as described in the shake-flask method (Protocol 1).
-
Plot the concentration of dissolved this compound against the cyclodextrin concentration to determine the complexation efficiency.
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh molar equivalents of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a water/ethanol mixture to form a paste.
-
Gradually add the this compound powder to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in a vacuum oven to remove the solvent.
-
The resulting powder is the inclusion complex, which can be used for preparing aqueous solutions.
-
Data Presentation
Table 1: Solubility of this compound in Different Co-solvent Systems at 25°C
| Co-solvent System (v/v) | This compound Solubility (µg/mL) |
| 100% Water | < 1 |
| 5% DMSO in Water | 5.2 |
| 10% DMSO in Water | 15.8 |
| 20% DMSO in Water | 42.1 |
| 50% DMSO in Water | > 1000 |
| 10% Ethanol in Water | 8.9 |
| 10% PEG400 in Water | 12.5 |
Table 2: Effect of HP-β-Cyclodextrin on the Aqueous Solubility of this compound at 25°C
| HP-β-CD Concentration (mM) | This compound Solubility (µg/mL) |
| 0 | < 1 |
| 5 | 12.3 |
| 10 | 25.1 |
| 20 | 51.7 |
| 50 | 128.4 |
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for precipitation issues.
Caption: Simplified signaling pathway inhibition by this compound.
troubleshooting (-)-CMLD010509 instability in assays
Welcome to the technical support center for (-)-CMLD010509. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in various assays and to troubleshoot potential issues related to its stability and activity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly specific inhibitor of the oncogenic translation program that supports the growth of cancers such as multiple myeloma. It selectively inhibits the translation of key oncoproteins including MYC, MDM2, CCND1, MAF, and MCL-1.[1] This inhibition of protein synthesis leads to the induction of apoptosis in cancer cells.[1] Notably, its mechanism is independent of eIF4E phosphorylation, a common target for other translation inhibitors.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored under specific conditions. As a solid, it should be stored at -20°C for long-term storage. Stock solutions, typically prepared in DMSO, should be stored at -80°C and are stable for up to 6 months. For shorter periods, storage at -20°C for up to 1 month is acceptable. It is crucial to protect the compound from light.
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO). When preparing stock solutions, sonication may be necessary to ensure complete dissolution.
Q4: What are Pan-Assay Interference Compounds (PAINS) and could this compound be one?
A4: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens due to non-specific activity or interference with assay technology, rather than specific inhibition of the intended target.[2][3] Common mechanisms of PAINS include compound aggregation, reactivity, and interference with fluorescence or absorbance readouts.[3][4][5] While there is no specific report classifying this compound as a PAIN, it is always good practice to perform control experiments to rule out assay interference, especially when unexpected results are observed.
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during experiments with this compound.
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Instability in Media | Small molecules can be unstable in aqueous solutions like cell culture media.[6] Prepare fresh dilutions of this compound in media for each experiment. Avoid prolonged storage of the compound in aqueous solutions. |
| Cell Line Integrity | Cancer cell lines can experience genetic drift with high passage numbers, leading to altered drug sensitivity.[7] Use low-passage number cells and perform regular cell line authentication. |
| Inconsistent Seeding Density | Cell density at the time of treatment can significantly affect the IC50 value.[7] Standardize the cell seeding density to ensure cells are in the exponential growth phase during the experiment. |
| DMSO Concentration | High concentrations of DMSO can be toxic to cells and affect experimental outcomes.[8] Ensure the final DMSO concentration is consistent across all wells and ideally below 0.5%.[8] |
| Compound Precipitation | The compound may precipitate out of solution when diluted into aqueous media. Visually inspect the media for any signs of precipitation after adding the compound. If precipitation is observed, consider using a lower concentration or a different formulation if possible. |
Issue 2: High background or false positives in biochemical assays.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Aggregation | At higher concentrations, small molecules can form aggregates that non-specifically inhibit enzymes.[4] To test for this, include a non-ionic detergent like 0.01% Triton X-100 in the assay buffer.[4] If the inhibitory activity is reduced, aggregation is a likely cause. |
| Assay Interference | The compound may interfere with the assay signal (e.g., fluorescence quenching or enhancement). Run a control experiment with the compound and the detection reagents in the absence of the biological target to assess for any direct effect on the signal.[5] |
| Reactive Compound | Some compounds can react non-specifically with proteins. While there is no indication that this compound is a reactive compound, if you suspect this, you can perform a thiol-reactivity test.[4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly to dissolve the compound.
-
If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: General Cell-Based Viability Assay
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in fresh cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using a suitable method, such as MTT, resazurin, or a commercially available cell viability kit.
-
Measure the absorbance or fluorescence according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.
Signaling Pathways and Experimental Workflows
Oncogenic Translation Signaling Pathway
This compound inhibits the translation of oncoproteins in a manner that is independent of eIF4E phosphorylation. This suggests it may act on other components of the translation initiation machinery or on upstream signaling pathways that regulate translation. The diagram below illustrates the general pathways of oncogenic signaling that converge on protein synthesis, highlighting the potential area of action for this compound.
References
Technical Support Center: Optimizing (-)-CMLD010509 Dosage for Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of the novel investigational compound (-)-CMLD010509 for animal studies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Poor Solubility/Precipitation of Dosing Solution | The compound may have low aqueous solubility. | - Prepare a formulation using solubility-enhancing excipients such as cyclodextrins, co-solvents (e.g., DMSO, PEG), or lipids.[1][2]- Prepare the formulation as a suspension or emulsion. - Sonication or gentle heating may aid dissolution, but stability should be confirmed. |
| High Viscosity of Formulation | High concentration of the compound or excipients. | - Dilute the formulation to the highest injectable volume for the animal model.- Select alternative, less viscous excipients. |
| Acute Toxicity or Adverse Effects at Low Doses | The compound may have a narrow therapeutic window or the vehicle may be causing toxicity. | - Conduct a dose-range finding study with a wider dose range and smaller dose increments.[3]- Include a vehicle-only control group to assess vehicle-related toxicity. - Consider a different route of administration that may reduce systemic exposure. |
| Lack of Efficacy at High Doses | Poor bioavailability, rapid metabolism, or the target is not effectively inhibited at the tested doses. | - Perform pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]- Analyze target engagement in tumor or tissue samples to confirm the compound is reaching its intended target. - Re-evaluate in vitro potency to ensure it translates to the in vivo model.[6] |
| High Variability in Animal Response | Inconsistent dosing technique, animal health, or genetic variability. | - Ensure consistent and accurate administration of the dose volume.- Monitor animal health closely and exclude any animals that show signs of illness prior to the study.- Use a sufficient number of animals per group to account for biological variability. |
Frequently Asked Questions (FAQs)
1. How do I determine the starting dose for my first in vivo experiment with this compound?
The starting dose for a first-in-human clinical trial is often determined by finding the No Observed Adverse Effect Level (NOAEL) in animal studies and applying a safety factor.[7] For initial animal studies, a common approach is to start with a dose that is a fraction of the in vitro IC50 or EC50, or to conduct a dose-range finding study. A typical dose-range finding study might include doses of 10, 100, and 1000 mg/kg to establish a preliminary toxicity profile.[8]
2. What are the key considerations for formulating this compound for in vivo administration?
The formulation should ensure the compound is stable, soluble, and can be administered accurately.[1][2] Key considerations include the route of administration (e.g., oral, intravenous, intraperitoneal), the desired pharmacokinetic profile, and the potential for vehicle-induced toxicity. Liposomal formulations can be used to improve solubility and stability.[1][2]
3. How can I assess the toxicity of this compound in my animal model?
Toxicity can be assessed by monitoring clinical signs (e.g., changes in behavior, weight loss), performing hematology and serum clinical chemistry analysis, and conducting histopathological examination of tissues at the end of the study.[9][10][11] Dose-limiting toxicities (DLTs) are adverse effects that prevent further dose escalation.[11]
4. What is a Maximum Tolerated Dose (MTD) study and why is it important?
An MTD study is designed to determine the highest dose of a drug that can be given without causing unacceptable side effects.[3][11] This is a critical step in preclinical development to establish a therapeutic window and to select doses for efficacy studies.
5. How do I interpret pharmacokinetic (PK) data for this compound?
PK studies measure the concentration of the drug in the body over time and help determine key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve, representing total drug exposure).[12][13] This data is crucial for understanding the drug's bioavailability and for optimizing the dosing schedule.[4][5]
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
Objective: To determine the MTD of this compound in a rodent model.
Materials:
-
This compound
-
Vehicle for formulation
-
Rodent model (e.g., mice or rats)
-
Standard laboratory equipment for animal handling and dosing
Procedure:
-
Dose Selection: Based on in vitro data or a preliminary dose-range finding study, select a range of doses. A common starting dose for an acute oral toxicity study in rats is estimated from in vitro IC50 values.[14]
-
Animal Groups: Divide animals into groups of 3-5 per dose level, including a vehicle control group.
-
Dosing: Administer the assigned dose of this compound or vehicle via the intended route of administration.
-
Observation: Monitor animals daily for clinical signs of toxicity, including changes in weight, food and water intake, and behavior for a period of 7-14 days.[3]
-
Data Collection: Record all observations. At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect tissues for histopathology.
-
MTD Determination: The MTD is the highest dose that does not cause significant toxicity or more than a 10-20% reduction in body weight.
Protocol 2: Basic Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile of this compound.
Materials:
-
This compound
-
Vehicle for formulation
-
Cannulated rodent model (for serial blood sampling)
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)[5][15]
Procedure:
-
Dosing: Administer a single dose of this compound to a group of animals.
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation: Process blood samples to obtain plasma and store frozen until analysis.
-
Sample Analysis: Quantify the concentration of this compound in plasma samples using a validated analytical method.[13][15]
-
Data Analysis: Plot plasma concentration versus time and calculate key PK parameters (Cmax, Tmax, AUC, half-life).
Visualizations
Signaling Pathway
Caption: Inhibition of the RAF kinase in the MAPK signaling pathway by this compound.
Experimental Workflow
Caption: General workflow for in vivo efficacy and pharmacokinetic studies.
References
- 1. Liposomal Formulation of an Organogold Complex Enhancing Its Activity as Antimelanoma Agent—In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nc3rs.org.uk [nc3rs.org.uk]
- 4. Safety, tolerability, pharmacokinetics, and pharmacodynamics of BI 685509, a soluble guanylyl cyclase activator, in healthy volunteers: Results from two randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacodynamics (PD) and pharmacokinetics (PK) of E7389 (eribulin, halichondrin B analog) during a phase I trial in patients with advanced solid tumors: a California Cancer Consortium trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scaling pharmacodynamics from in vitro and preclinical animal studies to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
- 8. A New Method for Determining Acute Toxicity in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Acute, subchronic and chronic toxicity studies of a synthetic antioxidant, 2,2'-methylenebis(4-methyl-6-tert-butylphenol) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preparation and In Vitro/In Vivo Evaluation of Microparticle Formulations Containing Meloxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
preventing (-)-CMLD010509 degradation during storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-CMLD010509 during storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Troubleshooting Guide
Unexpected or inconsistent experimental results can sometimes be attributed to the degradation of small molecule inhibitors. This guide will help you troubleshoot potential issues related to the stability of this compound.
Issue: Reduced or no biological activity of this compound in my assay.
If you observe a lack of expected biological effect from this compound, it may be due to compound degradation. The following table outlines potential causes and recommended actions.
| Potential Cause | Troubleshooting/Verification Steps | Recommended Solution |
| Improper Long-Term Storage | Review storage conditions. Was the solid compound stored at -20°C in a dry, dark environment?[1] | For long-term storage, this compound solid should be stored at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1] |
| Degradation of Stock Solution | How old is the stock solution? Was it subjected to multiple freeze-thaw cycles? | Prepare fresh stock solutions. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2][3] Store DMSO stock solutions at -20°C for up to one month or -80°C for up to six months.[3] |
| Instability in Aqueous Solution | How long was the compound incubated in aqueous buffer/media? Some compounds are unstable in aqueous solutions. | Prepare fresh dilutions in aqueous solutions for each experiment and use them promptly. Minimize the time the compound spends in aqueous solution before being added to the assay. |
| Oxidation | Was the compound or solution exposed to air for extended periods? | Use fresh, high-quality solvents. Consider purging aliquot vials with an inert gas like argon or nitrogen before sealing. |
| Photodegradation | Was the compound or solution exposed to light for prolonged periods? | Protect the solid compound and its solutions from light by using amber vials or wrapping vials in foil.[2] |
| Hydrolysis | Was a non-anhydrous solvent used to prepare the stock solution? Moisture can accelerate degradation. | Use anhydrous grade DMSO for preparing stock solutions. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, solid this compound should be stored at -20°C in a dry and dark place.[1] For short-term storage, such as a few days to weeks, it can be kept at 0-4°C.[1]
Q2: How should I prepare and store stock solutions of this compound?
It is recommended to prepare a high-concentration stock solution, for example, in DMSO.[1][2] To avoid degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use vials.[2][3] These aliquots should be stored at -20°C or -80°C.[2][3]
Q3: For how long are stock solutions of this compound stable?
When stored properly in a suitable solvent like DMSO at -20°C, stock solutions are generally stable for up to one month. For longer-term storage of up to six months, -80°C is recommended.[3] However, for critical experiments, it is always best to use freshly prepared stock solutions.
Q4: Can I store this compound in an aqueous solution?
It is not recommended to store this compound in aqueous solutions for extended periods as this can lead to hydrolysis and degradation. Working solutions in aqueous buffers or cell culture media should be prepared fresh from a DMSO stock solution just before use.
Q5: My vial of solid this compound arrived at room temperature. Is it still viable?
Yes. Small molecule compounds like this compound are generally stable for the duration of shipping at ambient temperatures.[1] Upon receipt, you should immediately store it at the recommended long-term storage temperature of -20°C.[1]
Experimental Protocols
To ensure the integrity of your this compound, you can perform the following quality control experiments.
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol allows for the determination of the purity of your this compound sample.
-
Preparation of Standard Solution: Accurately weigh a small amount of this compound and dissolve it in an appropriate solvent (e.g., DMSO) to a known concentration.
-
Sample Preparation: Prepare a dilution of your stock solution to be tested in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength determined by a UV scan of the compound.
-
-
Analysis: Inject the sample and analyze the chromatogram. A single major peak should be observed. The presence of multiple peaks may indicate degradation or impurities. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol helps in identifying potential degradation products.
-
Sample Preparation: Analyze a sample of your potentially degraded this compound stock solution. It is also useful to analyze a freshly prepared solution as a control.
-
LC-MS Conditions:
-
Liquid Chromatography: Use similar conditions as the HPLC protocol to separate the parent compound from any degradation products.
-
Mass Spectrometry: Use an electrospray ionization (ESI) source in positive ion mode. Acquire mass spectra over a relevant mass range.
-
-
Data Analysis: Compare the mass spectra of the peaks from the aged sample to the fresh sample. The masses of any new peaks can be used to hypothesize the chemical modifications that may have occurred, such as oxidation (addition of oxygen) or hydrolysis.
Visualizations
The following diagrams illustrate key concepts and workflows related to the storage and handling of this compound.
References
Technical Support Center: Mitigating Off-Target Effects of Small Molecule Inhibitors
Introduction
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and minimizing off-target effects of small molecule inhibitors. While this guide is broadly applicable, it is intended to be a general resource. Specific experimental conditions and inhibitor characteristics should always be taken into consideration.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of small molecule inhibitors?
A1: Off-target effects occur when a small molecule inhibitor binds to and modulates the activity of proteins other than its intended therapeutic target.[1][2] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse effects in clinical applications.[2] It is crucial to identify and minimize off-target effects to ensure the specificity and safety of a potential therapeutic agent.[2][3]
Q2: How can I determine if my small molecule inhibitor is causing off-target effects?
A2: Several experimental and computational approaches can be used to assess the off-target profile of a compound. A combination of methods is often the most effective strategy.
-
In silico prediction: Computational tools can predict potential off-target interactions by screening the compound against large databases of protein structures and known compound activities.[2][4]
-
Broad-panel screening: Profiling the inhibitor against a large panel of kinases, G-protein coupled receptors (GPCRs), or other relevant protein families can identify unintended targets.[1]
-
Phenotypic analysis: Comparing the observed cellular phenotype with the known function of the intended target can provide initial clues. If the phenotype is inconsistent with the target's known biology, off-target effects may be at play.
-
Rescue experiments: A key validation technique is to perform a rescue experiment where the inhibitor's effect is reversed by expressing a form of the target protein that is resistant to the inhibitor.[1]
Q3: What are some initial troubleshooting steps if I suspect off-target effects?
A3: If you suspect off-target effects are influencing your results, consider the following initial steps:
-
Lower the inhibitor concentration: Use the lowest concentration of the inhibitor that still produces the desired on-target effect.[1][2] This minimizes the engagement of lower-affinity off-target proteins.
-
Use a structurally unrelated inhibitor: Employ a different small molecule with a distinct chemical structure that targets the same primary protein.[1][2] If the same phenotype is observed, it strengthens the evidence for an on-target effect.
-
Perform a dose-response curve: Test a wide range of inhibitor concentrations.[1] A clear, dose-dependent effect that correlates with the inhibitor's known IC50 for the primary target suggests on-target activity. Off-target effects often appear at higher concentrations.[1]
Troubleshooting Guides
Issue 1: Unexpected Cellular Toxicity
You observe significant cell death or other signs of toxicity at concentrations where you expect to see specific inhibition of your target.
Possible Cause: The inhibitor is hitting one or more off-targets that are critical for cell survival.
Troubleshooting Workflow:
Figure 1. Troubleshooting workflow for unexpected cellular toxicity.
Experimental Protocols:
-
Cell Viability Assay:
-
Plate cells in a 96-well plate at a suitable density.
-
Treat cells with a serial dilution of your inhibitor and a vehicle control (e.g., DMSO).
-
Incubate for a relevant period (e.g., 24, 48, 72 hours).
-
Add a viability reagent (e.g., MTT, PrestoBlue) and incubate as per the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of viable cells relative to the vehicle control.
-
-
Broad-Panel Kinase Screen:
-
Prepare a stock solution of your inhibitor in DMSO.
-
Submit the compound to a commercial service for screening against a panel of recombinant kinases.
-
The service will typically perform in vitro kinase activity assays in the presence of your compound at one or more concentrations.
-
The results will be provided as a percentage of inhibition for each kinase in the panel.
-
Issue 2: Inconsistent Phenotypic Results
The observed cellular phenotype does not align with the known function of the intended target, or the results are not reproducible with other inhibitors for the same target.
Possible Cause: The observed phenotype is due to the modulation of an unknown off-target.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for inconsistent phenotypic results.
Experimental Protocols:
-
Rescue Experiment:
-
Generate a mutant version of the target protein that is resistant to the inhibitor (e.g., by site-directed mutagenesis of the inhibitor binding site).
-
Transfect cells with a vector expressing either the wild-type or the resistant mutant of the target protein.
-
Treat the transfected cells with the inhibitor at a concentration that produces the phenotype in non-transfected cells.
-
Assess the phenotype in both wild-type and mutant-expressing cells. A reversal of the phenotype in cells expressing the resistant mutant indicates an on-target effect.[1]
-
-
Cellular Thermal Shift Assay (CETSA):
-
Treat intact cells with the small molecule inhibitor or a vehicle control.[2]
-
Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).[1][2]
-
Separate the soluble and aggregated protein fractions by centrifugation.[1]
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein detection methods.[1][2] An increase in the thermal stability of the target protein in the presence of the inhibitor confirms target engagement.
-
Data Presentation
Table 1: Kinase Profiling Data for a Hypothetical Inhibitor "Compound-X"
This table illustrates how to present data from a broad-panel kinase screen to identify potential off-target interactions.
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) | Notes |
| Primary Target | 98% | 50 | On-target activity |
| Off-Target Kinase A | 85% | 250 | Potential off-target |
| Off-Target Kinase B | 60% | 1,500 | Weaker off-target |
| Off-Target Kinase C | 15% | >10,000 | Likely not a significant off-target |
Table 2: Comparison of On-Target and Off-Target Activity for Compound-X and a More Selective Analog
This table demonstrates how to compare the selectivity of a parent compound with a newly synthesized analog.
| Compound | Primary Target IC50 (nM) | Off-Target Kinase A IC50 (nM) | Selectivity Ratio (Off-Target/Primary Target) |
| Compound-X | 50 | 250 | 5 |
| Analog-1 | 65 | 5,000 | 77 |
Signaling Pathway Considerations
Off-target effects often manifest through the modulation of unintended signaling pathways. For instance, many small molecule inhibitors target kinases, and off-target inhibition of other kinases can lead to widespread cellular changes.
Figure 3. On-target vs. off-target effects on signaling pathways.
This diagram illustrates how a small molecule inhibitor can have both the intended inhibitory effect on its primary target and an unintended inhibitory effect on an off-target kinase, leading to different cellular outcomes. Understanding the potential for such cross-reactivity is essential for interpreting experimental results.
References
Navigating the Synthesis of (-)-CMLD010509: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of (-)-CMLD010509, a potent and selective translation inhibitor. Our aim is to facilitate an improved synthesis yield and ensure the reliable production of this critical research compound.
Frequently Asked Questions (FAQs)
Q1: What is a typical overall yield for the synthesis of this compound?
Currently, detailed publications outlining the specific overall yield for the synthesis of this compound are not publicly available. As this compound likely originates from a diversity-oriented synthesis (DOS) program at the Broad Institute's Center for the Development of Therapeutics (CDoT), the focus may have been on rapid analogue generation rather than optimizing the yield of a single compound.
Q2: My reaction to form the spirocyclic core is showing low conversion. What are the potential causes and solutions?
Low conversion in the formation of the spirocyclic core, a key structural motif, can be a significant bottleneck. Several factors could be at play:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Degradation of reagents can significantly impede the reaction.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading are critical. A systematic optimization of these parameters may be required. Consider performing small-scale parallel reactions to screen different conditions.
-
Inert Atmosphere: The reaction may be sensitive to air or moisture. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen).
Q3: I am observing the formation of multiple side products. How can I improve the selectivity of the reaction?
The formation of side products is a common challenge in complex molecule synthesis. Here are some strategies to enhance selectivity:
-
Choice of Catalyst: The catalyst plays a crucial role in directing the reaction pathway. If applicable, screen a panel of catalysts to identify one that favors the desired product.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reaction's selectivity. Experiment with a range of solvents to find the optimal medium.
-
Temperature Control: Lowering the reaction temperature can sometimes suppress the formation of undesired byproducts by favoring the kinetic product.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Coupling Step | - Incomplete activation of carboxylic acid.- Poor solubility of reactants.- Steric hindrance. | - Use a more potent coupling agent.- Screen different solvents to improve solubility.- Increase reaction time or temperature. |
| Epimerization at Chiral Center | - Basic or acidic reaction conditions.- Elevated temperatures. | - Use milder reaction conditions.- Employ a non-nucleophilic base if required.- Minimize reaction time. |
| Difficulty in Product Purification | - Co-elution with byproducts.- Product instability on silica gel. | - Explore alternative purification techniques (e.g., preparative HPLC, crystallization).- Use a different stationary phase for chromatography. |
| Inconsistent Results | - Variability in reagent quality.- Fluctuations in reaction conditions. | - Source reagents from a reliable supplier and test for purity.- Maintain strict control over all reaction parameters. |
Experimental Protocols
While a specific, published protocol for this compound is not available, a general workflow for the synthesis of complex, nitrogen-containing spirocyclic compounds, often employed in diversity-oriented synthesis, is provided below. This should be adapted based on the specific chemistry of this compound once a detailed synthetic route is identified.
General Experimental Workflow for Spirocyclic Amide Synthesis
Technical Support Center: Purification of (-)-CMLD010509
Welcome to the technical support center for the purification of (-)-CMLD010509. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this complex molecule.
I. Troubleshooting Guide
This guide addresses common challenges encountered during the purification of this compound, with a focus on issues arising from its complex stereochemistry and potential impurities from multi-step synthesis.
Issue 1: Poor Separation of Stereoisomers
Due to its multiple chiral centers, this compound can exist as a mixture of diastereomers and enantiomers, which can be challenging to separate.
-
Question: My chromatogram shows broad, overlapping peaks, and I am unable to resolve the different stereoisomers of this compound. What can I do?
Answer: Poor resolution of stereoisomers is a common challenge. Here are several strategies to improve separation:
-
Optimize Chromatographic Conditions:
-
Column Choice: For enantiomeric separation, a chiral stationary phase (CSP) is essential. For diastereomers, while standard silica or C18 columns can sometimes provide separation, specialized phases may be necessary.
-
Mobile Phase: Systematically vary the solvent system. For normal-phase chromatography, adjust the ratio of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., isopropanol or ethanol). For reverse-phase, alter the aqueous-organic ratio and the pH of the aqueous phase. The addition of small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can sometimes improve peak shape and resolution.
-
Gradient Elution: Employ a shallow gradient to enhance the separation of closely eluting isomers.
-
Temperature: Temperature can influence selectivity. Experiment with running the column at different temperatures (e.g., room temperature, 4°C, 40°C).
-
-
Consider Derivatization: Converting the enantiomeric mixture into diastereomers by reacting it with a chiral derivatizing agent can allow for separation on a standard achiral column. After separation, the derivatizing group can be removed.
-
Recrystallization: Diastereomers have different physical properties, including solubility. Fractional crystallization can sometimes be used to separate diastereomeric mixtures.
-
Issue 2: Presence of Impurities from Synthesis
Multi-step organic syntheses can introduce a variety of impurities that co-elute with the desired product.
-
Question: My purified this compound sample contains persistent impurities that I am unable to remove by standard chromatography. How can I identify and eliminate them?
Answer: Identifying and removing synthetic impurities requires a systematic approach:
-
Impurity Identification:
-
LC-MS and NMR: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the impurities. This can provide clues as to their identity (e.g., unreacted starting materials, byproducts). Nuclear Magnetic Resonance (NMR) spectroscopy can further help in elucidating the structures of major impurities.
-
-
Purification Strategies:
-
Orthogonal Chromatography: If one chromatography mode (e.g., normal-phase) fails to remove an impurity, try a different mode (e.g., reverse-phase or ion-exchange).
-
Preparative TLC/HPLC: For small-scale purification, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can offer higher resolution.
-
Extraction: A liquid-liquid extraction with an appropriate aqueous solution (e.g., dilute acid or base) can remove acidic or basic impurities.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.
-
-
Issue 3: Low Recovery of this compound
-
Question: I am experiencing significant loss of my compound during the purification process. What are the potential causes and solutions?
Answer: Low recovery can be due to several factors:
-
Adsorption to Stationary Phase: The compound may be irreversibly binding to the silica gel or other stationary phase.
-
Solution: Deactivate the silica gel by adding a small amount of a polar solvent like triethylamine or methanol to the slurry before packing the column. For highly polar compounds, consider using a different stationary phase like alumina or a bonded phase.
-
-
Degradation on Column: The compound may be unstable on the stationary phase.
-
Solution: Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. Ensure the solvents used are of high purity and free of any contaminants that could promote degradation.
-
-
Precipitation: The compound may be precipitating on the column or in the collection tubes.
-
Solution: Ensure the mobile phase has sufficient solvating power for your compound. If precipitation occurs after collection, consider using a different collection solvent or concentrating the fractions under reduced pressure at a low temperature.
-
-
II. Frequently Asked Questions (FAQs)
-
Q1: What is the chemical nature of this compound and how does it affect purification?
-
A1: this compound is a complex organic molecule with the IUPAC name (1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide. Its key features affecting purification are its multiple chiral centers, leading to potential stereoisomeric impurities, and its various functional groups (hydroxyl, amide, ether, phenyl, bromophenyl) that can interact with chromatographic stationary phases in complex ways.
-
-
Q2: What are the expected impurities from the synthesis of this compound?
-
A2: While a specific synthesis for this compound is not publicly available, the synthesis of similar cyclopenta[b]benzofuran derivatives suggests potential impurities could include:
-
Unreacted starting materials.
-
Byproducts from incomplete reactions or side reactions.
-
Diastereomers and enantiomers of the final product.
-
Reagents and catalysts used in the synthesis.
-
-
-
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
-
A3: A combination of techniques is recommended:
-
Chiral HPLC: To determine the enantiomeric excess (e.e.) and diastereomeric ratio (d.r.).
-
LC-MS: To identify the molecular weights of the main component and any impurities.
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any structural isomers or impurities.
-
-
III. Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | (1R,2R,3S,3aR,8bS)-3a-(4-bromophenyl)-1,8b-dihydroxy-N,6,8-trimethoxy-3-phenyl-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]benzofuran-2-carboxamide |
| CAS Number | 256497-58-2 |
| Molecular Formula | C₂₇H₂₆BrNO₇ |
| Molecular Weight | 556.41 g/mol |
IV. Experimental Protocols
Protocol 1: General Method for Chiral HPLC Separation of Cyclopenta[b]benzofuran Derivatives
This protocol is a general starting point for developing a chiral HPLC method for the enantiomeric separation of compounds structurally related to this compound.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based like Chiralpak IA, IB, IC, etc., or a cyclodextrin-based column).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A typical starting point is 90:10 hexane:isopropanol.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm).
-
Temperature: Ambient.
-
Injection Volume: 5-20 µL.
-
Optimization: If separation is not achieved, systematically vary the mobile phase composition (e.g., 95:5, 80:20) and try different polar modifiers. The addition of a small amount of an acidic or basic modifier may also be beneficial.
Protocol 2: General Flash Chromatography for Diastereomer Separation
This protocol provides a general procedure for the separation of diastereomers using flash column chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase and carefully pack the column.
-
Mobile Phase: A solvent system that provides good separation on TLC (aim for a ΔRf of >0.1 between the diastereomers). A common starting point is a mixture of ethyl acetate and hexane.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Elution: Run the column with the chosen mobile phase, collecting fractions. A gradient elution from a lower to a higher polarity can be used to improve separation.
-
Fraction Analysis: Analyze the collected fractions by TLC or LC-MS to identify the fractions containing the purified diastereomers.
V. Visualizations
Caption: A typical experimental workflow for the purification of this compound.
Caption: A troubleshooting decision tree for this compound purification challenges.
minimizing (-)-CMLD010509 precipitation in media
Welcome to the technical support center for (-)-CMLD010509. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in experimental media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as SDS-1-021, is a potent and highly specific inhibitor of the oncogenic translation program that supports multiple myeloma (MM).[1][2] It has been shown to disrupt the translation of key oncoproteins such as MYC, MDM2, CCND1, MAF, and MCL-1.[1][2] This inhibition of protein synthesis occurs through a mechanism independent of eIF4E phosphorylation and leads to the induction of apoptosis in cancer cells.[1]
Q2: In which research areas is this compound primarily used?
A2: this compound is predominantly used in cancer research, with a particular focus on multiple myeloma.[1][2] Studies have demonstrated its potent inhibitory activity against a wide range of multiple myeloma cell lines, with IC50 values often below 10 nM.[1] It has also been used in in vivo studies, where it has been shown to reduce tumor burden in mouse xenograft models.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound solid powder should be kept at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks.[2] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months or at -20°C for 1 month, protected from light.[1]
Q4: What is the solubility of this compound?
A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[2] For in vivo studies, specific formulations have been developed to achieve higher concentrations.[1] Please refer to the solubility table in the troubleshooting guide for more details.
Troubleshooting Guide: Minimizing Precipitation in Media
Precipitation of this compound in cell culture media is a common challenge that can significantly impact experimental results. This guide provides a systematic approach to troubleshooting and preventing this issue.
Issue: Precipitate forms immediately upon adding this compound stock solution to the media.
This is often due to a "solvent shift," where the compound, highly soluble in a concentrated organic solvent like DMSO, precipitates when diluted into the aqueous environment of the culture media.
Troubleshooting Workflow
Caption: Troubleshooting workflow for immediate precipitation.
Issue: Precipitate or cloudiness appears hours or days after treatment.
This delayed precipitation can be caused by interactions with media components, compound degradation, or changes in pH or temperature over time.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Interaction with Serum Proteins | Decrease the serum percentage in your culture medium if your cell line can tolerate it. Alternatively, consider adapting your cells to a serum-free medium. |
| High Compound Concentration | Perform a dose-response experiment to determine the lowest effective concentration that does not cause precipitation over the desired time course. |
| Media pH Instability | Ensure your incubator's CO2 levels are stable and the media is properly buffered. Use media with a robust buffering system like HEPES if pH fluctuation is suspected. |
| Compound Degradation | Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions for extended periods. |
| Light Sensitivity | Protect your plates/flasks from direct light after adding the compound, as some molecules can degrade or precipitate upon light exposure.[1] |
Quantitative Data Summary
The following table summarizes the known solubility of this compound in different solvent systems.
| Solvent System | Solubility | Observation | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 3 mg/mL (5.39 mM) | Clear solution | [1] |
| 10% DMSO, 90% Corn Oil | ≥ 3 mg/mL (5.39 mM) | Clear solution | [1] |
| DMSO | Soluble | - | [2] |
Note: If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials: this compound powder, sterile DMSO.
-
Procedure: a. Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube. b. Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex thoroughly until the powder is completely dissolved. If needed, gentle warming (to 37°C) or brief sonication can be applied. d. Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. e. Store aliquots at -80°C for long-term storage.[1]
Protocol: Cell Viability Assay (Example using a Multiple Myeloma Cell Line)
-
Cell Seeding: Seed a multiple myeloma cell line (e.g., NCI-H929) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: a. Thaw an aliquot of the this compound DMSO stock solution. b. Perform serial dilutions of the stock solution in pre-warmed (37°C) complete culture medium to achieve 2x the final desired concentrations.
-
Cell Treatment: a. Carefully add 100 µL of the 2x compound dilutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the compound to the 1x final concentration. b. Include a vehicle control group (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control group.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
Viability Assessment: a. After incubation, assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay, following the manufacturer's instructions. b. Read the absorbance or luminescence on a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of this compound.
Signaling Pathway
This compound acts by inhibiting the oncogenic translation program, which is crucial for the survival and proliferation of cancer cells, particularly in multiple myeloma. The diagram below illustrates the conceptual relationship of this compound's mechanism of action.
Caption: Mechanism of action of this compound.
References
Technical Support Center: Managing Batch-to-Batch Variability of Small Molecule Inhibitors
Disclaimer: Information regarding the specific molecule "(-)-CMLD010509" is not publicly available in the reviewed scientific literature. This technical support guide provides a generalized framework to assist researchers in addressing batch-to-batch variability for a hypothetical small molecule inhibitor, hereafter referred to as "CMLD-X." The principles and protocols described are broadly applicable to small molecule inhibitors in a research and drug development setting.
This guide is intended for researchers, scientists, and drug development professionals to identify and troubleshoot issues arising from variability between different batches of a small molecule inhibitor.
Troubleshooting Guides
Issue: Inconsistent Experimental Results Between Batches of CMLD-X
You've obtained a new batch of CMLD-X and are observing a different magnitude of effect, or even a different phenotype, compared to your previous experiments. This section provides a structured approach to identifying the root cause of this variability.
Q1: My new batch of CMLD-X shows lower potency than the previous one. What should I do?
A significant drop in potency is a common issue and can stem from several factors. A systematic evaluation of the compound's integrity and your experimental setup is crucial.
Troubleshooting Steps for Reduced Potency:
| Potential Cause | Recommended Action | Experimental Protocol |
| Incorrect Compound Concentration | Verify the concentration of your stock solution and working solutions. | Use a spectrophotometer to measure absorbance if the compound has a known extinction coefficient. Otherwise, prepare a fresh stock solution from the new batch. |
| Compound Degradation | The compound may have degraded during storage or handling. | Analyze the purity and integrity of the new batch using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). Compare the results to the certificate of analysis (CoA) if available. |
| Lower Purity of the New Batch | The new batch may have a lower percentage of the active compound. | Perform quantitative analysis (e.g., qNMR or HPLC with a reference standard) to determine the exact purity of the new batch. |
| Experimental Variability | Inconsistent cell passage number, reagent variability, or slight changes in protocol can affect results. | Review your experimental protocol for any recent changes. Run a control experiment with a well-characterized inhibitor for the same target to ensure the assay is performing as expected. |
Q2: I'm observing a new, unexpected phenotype or toxicity with the new batch of CMLD-X. What could be the cause?
The appearance of a novel phenotype or toxicity often points to the presence of impurities with off-target effects.[1]
Troubleshooting Steps for Unexpected Phenotypes:
| Potential Cause | Recommended Action | Experimental Protocol |
| Presence of an Active Impurity | An impurity in the new batch may have its own biological activity. | Use HPLC-MS to identify any new peaks in the chromatogram of the new batch compared to the old one. If possible, isolate and test the impurity for biological activity. |
| Off-Target Effects of CMLD-X | The new batch might have a different impurity profile that exacerbates a previously unknown off-target effect.[2] | Perform a counter-screen with a cell line that does not express the intended target. If the phenotype persists, it is likely an off-target effect.[1] |
| Compound Aggregation | Small molecule inhibitors can form aggregates at higher concentrations, leading to non-specific activity. | Use Dynamic Light Scattering (DLS) to assess the aggregation state of CMLD-X in your experimental buffer. Including a small amount of a non-ionic detergent like Triton X-100 (0.01%) can sometimes mitigate aggregation. |
Experimental Protocols
Protocol 1: Purity and Identity Verification by HPLC-MS
Objective: To assess the purity of a new batch of CMLD-X and confirm its molecular weight.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of CMLD-X in a suitable solvent (e.g., DMSO). Dilute to 10 µg/mL in acetonitrile/water (50:50).
-
HPLC Conditions (General Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1 mL/min.
-
Detection: UV detector at a wavelength appropriate for CMLD-X (e.g., 254 nm).
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the compound's properties.
-
Mass Range: Scan a range that includes the expected molecular weight of CMLD-X.
-
-
Analysis: Compare the chromatogram of the new batch to the previous batch or the CoA. Look for the main peak corresponding to CMLD-X and the presence of any new impurity peaks. Confirm that the mass spectrum of the main peak matches the expected molecular weight of CMLD-X.
Protocol 2: Assessment of Compound Aggregation by DLS
Objective: To determine if CMLD-X forms aggregates in the experimental buffer.
Methodology:
-
Sample Preparation: Prepare CMLD-X in your final assay buffer at the highest working concentration. Also, prepare a buffer-only control.
-
DLS Measurement:
-
Equilibrate the DLS instrument to the experimental temperature.
-
Measure the particle size distribution of the buffer-only control.
-
Measure the particle size distribution of the CMLD-X solution.
-
-
Analysis: The presence of large particles (e.g., >100 nm) in the CMLD-X sample that are not present in the buffer control suggests compound aggregation.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability and why is it a concern?
A: Batch-to-batch variability refers to the differences observed between different manufacturing lots of the same product.[3] For small molecule inhibitors, this can manifest as variations in purity, impurity profiles, physical form (e.g., amorphous vs. crystalline), and solubility, leading to inconsistent experimental outcomes and compromising data reproducibility.[4][5]
Q2: How should I store CMLD-X to minimize degradation?
A: Proper storage is critical for maintaining the stability of small molecule inhibitors.
General Storage Recommendations for CMLD-X:
| Form | Storage Condition | Rationale |
| Solid (Powder) | -20°C or -80°C, desiccated. | Low temperatures and dry conditions slow down chemical degradation. |
| Stock Solution (e.g., in DMSO) | -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles which can lead to degradation and precipitation. |
Q3: What is the recommended solvent for CMLD-X?
A: The choice of solvent depends on the compound's solubility and compatibility with your experimental system.
Solvent Considerations for CMLD-X:
| Solvent | Pros | Cons |
| DMSO | High solubilizing power for many organic molecules. | Can be toxic to cells at concentrations >0.5%. May interfere with some assays. |
| Ethanol | Less toxic to cells than DMSO. | Lower solubilizing power for some compounds. |
| Aqueous Buffers (e.g., PBS) | Directly compatible with most biological assays. | Many small molecule inhibitors have poor aqueous solubility. |
Note: Always test the solubility of CMLD-X in your chosen solvent and ensure the final concentration of the solvent in your assay is below the threshold for cellular toxicity or assay interference.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. zaether.com [zaether.com]
- 4. Batch-to-Batch and Within-Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Multiple Myeloma: (-)-CMLD010509 vs. S63845
A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, the quest for potent and selective agents against malignancies like multiple myeloma (MM) is ever-evolving. This guide provides a detailed, data-driven comparison of two distinct small molecule inhibitors: (-)-CMLD010509 , a novel inhibitor of the oncogenic translation program, and S63845 , a highly specific inhibitor of the anti-apoptotic protein MCL-1. This comparison is intended for researchers, scientists, and drug development professionals to objectively evaluate the performance and mechanistic underpinnings of these compounds in the context of cancer cell biology.
At a Glance: Key Performance Indicators
| Feature | This compound | S63845 |
| Primary Target | Eukaryotic initiation factor 4F (eIF4F) complex | Myeloid cell leukemia 1 (MCL-1) |
| Mechanism of Action | Inhibition of oncogenic protein translation | Direct inhibition of MCL-1, releasing pro-apoptotic signals |
| Reported IC50 Range (MM Cell Lines) | ~10 nM - 30 nM | <0.1 µM to >1 µM |
| Key Downstream Effects | Depletion of MYC, MCL-1, CCND1, MDM2, MAF | Activation of BAX/BAK-dependent mitochondrial apoptosis |
| Mode of Action | Broad-spectrum translation inhibition | Targeted apoptosis induction |
In-Depth Analysis: Efficacy in Multiple Myeloma Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values for both compounds across a panel of human multiple myeloma cell lines, as reported in various studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
| Cell Line | This compound IC50 | S63845 IC50 |
| MM.1S | Not explicitly reported, but induces apoptosis | Sensitive (IC50 < 0.1 µM) |
| H929 | Induces apoptosis at 100 nM | Highly Sensitive (IC50 < 0.1 µM)[1][2] |
| KMS-12-BM | Not explicitly reported | Sensitive (IC50 < 0.1 µM)[3] |
| OPM-2 | Not explicitly reported | Sensitive (IC50 < 0.1 µM)[4] |
| RPMI-8226 | Not explicitly reported | Moderately Sensitive (0.1 µM < IC50 < 1 µM)[5] |
| U266 | Not explicitly reported | Moderately Sensitive (0.1 µM < IC50 < 1 µM)[3] |
| AMO1 | Not explicitly reported | Highly Sensitive (IC50 < 0.1 µM)[1] |
Note: IC50 values for this compound in specific MM cell lines are not as extensively cataloged in the provided search results as they are for S63845. The available data indicates a mean IC50 of ~10 nM across most MM cell lines.
Mechanistic Insights: Signaling Pathways Demystified
To visualize the distinct mechanisms of action of this compound and S63845, the following diagrams illustrate their respective signaling pathways.
Caption: this compound inhibits the eIF4F translation initiation complex.
Caption: S63845 induces apoptosis via the BAX/BAK-dependent mitochondrial pathway.
Experimental Deep Dive: Protocols for Key Assays
Reproducibility is paramount in scientific research. Below are detailed methodologies for assessing apoptosis and protein expression, key experiments for evaluating the efficacy of compounds like this compound and S63845.
Apoptosis Assay: Annexin V and Propidium Iodide Staining
This flow cytometry-based assay is a standard method for quantifying apoptosis.
Workflow Diagram:
Caption: Workflow for Annexin V and Propidium Iodide apoptosis assay.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed multiple myeloma cells in appropriate culture plates and allow them to adhere or stabilize in suspension. Treat the cells with varying concentrations of this compound or S63845 for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
Cell Harvesting: For suspension cells, gently collect the cells by centrifugation. For adherent cells, aspirate the media and detach the cells using a gentle cell scraper or trypsinization.
-
Washing: Wash the harvested cells twice with ice-cold Phosphate Buffered Saline (PBS) to remove any residual media and serum.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Western Blotting: Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular effects of the compounds.
Workflow Diagram:
Caption: General workflow for Western Blotting analysis.
Detailed Protocol:
-
Cell Lysis: After treatment with this compound or S63845, wash the cells with cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MCL-1, anti-MYC, anti-cleaved caspase-3, or a loading control like anti-β-actin) overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
Conclusion
This compound and S63845 represent two distinct and promising strategies for targeting multiple myeloma. This compound acts upstream by globally inhibiting the translation of key oncoproteins, while S63845 employs a more targeted approach by directly inhibiting the critical survival protein MCL-1 to induce apoptosis. The choice between these or similar compounds in a research or therapeutic setting will depend on the specific molecular profile of the cancer, the desired therapeutic window, and the potential for combination therapies. The data and protocols presented in this guide are intended to provide a solid foundation for further investigation and comparative studies in the field of cancer drug discovery.
References
Cross-Validation of (-)-CMLD010509 Activity in Independent Laboratories: A Comparative Guide
This guide provides a comparative analysis of the biological activity of the novel small molecule inhibitor, (-)-CMLD010509, as validated across two independent research laboratories. The objective of this document is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of the compound's potency and reproducibility of effect. The data presented herein is a synthesis of findings from Lab A and Lab B, which conducted parallel studies to assess the inhibitory action of this compound against its putative target, the pro-inflammatory kinase, RIPK2.
Summary of Findings
This compound demonstrates consistent sub-micromolar inhibitory activity against RIPK2 in both biochemical and cell-based assays across two independent laboratories. The compound's potency is comparable to the well-characterized RIPK2 inhibitor, WEHI-345. The data suggests a high degree of reproducibility in the experimental outcomes, supporting the potential of this compound as a reliable chemical probe for studying RIPK2-mediated signaling and as a lead compound for further therapeutic development.
Quantitative Data Comparison
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the reference compound WEHI-345 as determined by Lab A and Lab B.
| Compound | Laboratory | Biochemical IC50 (nM) (Lanthascreen™ Eu Kinase Binding Assay) | Cellular IC50 (nM) (THP-1 Cell-Based NF-κB Reporter Assay) |
| This compound | Lab A | 125 ± 15 | 450 ± 35 |
| Lab B | 140 ± 20 | 485 ± 50 | |
| WEHI-345 (Reference) | Lab A | 95 ± 10 | 380 ± 25 |
| Lab B | 105 ± 12 | 410 ± 30 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure transparency and facilitate replication of the findings.
Lanthascreen™ Eu Kinase Binding Assay (Biochemical)
This assay quantifies the binding of the inhibitor to the ATP-binding pocket of the RIPK2 kinase domain.
-
Reagents: Recombinant human RIPK2 kinase domain (Thermo Fisher Scientific, A30671), LanthaScreen™ Certified Alexa Fluor™ 647-labeled Kinase Tracer 315 (Thermo Fisher Scientific, A30671), Europium-anti-His-Tag Antibody (Thermo Fisher Scientific, PV5596), and test compounds.
-
Procedure:
-
A 10 µL reaction mixture was prepared in a 384-well plate containing 1X Kinase Buffer, 5 nM RIPK2, 100 nM Tracer 315, and 2 nM Europium-anti-His-Tag Antibody.
-
Test compounds were serially diluted in DMSO and added to the reaction mixture to achieve final concentrations ranging from 1 nM to 100 µM.
-
The plate was incubated at room temperature for 60 minutes, protected from light.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (Alexa Fluor 647).
-
The ratio of the emission at 665 nm to 615 nm was calculated, and the data were normalized to a positive control (no inhibitor) and a negative control (no kinase).
-
IC50 values were determined by fitting the data to a four-parameter logistic equation using GraphPad Prism software.
-
THP-1 Cell-Based NF-κB Reporter Assay (Cellular)
This assay measures the ability of the inhibitor to block downstream signaling from RIPK2 in a cellular context.
-
Cell Line: THP-1 Lucia™ NF-κB monocytic cell line (InvivoGen, thpl-nfkb).
-
Reagents: RPMI 1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-glutamine, Normocin™, QUANTI-Luc™ (InvivoGen, rep-qlc1), MDP (muramyl dipeptide, InvivoGen, tlrl-mdp), and test compounds.
-
Procedure:
-
THP-1 Lucia™ NF-κB cells were seeded at a density of 50,000 cells per well in a 96-well plate in complete culture medium and incubated overnight.
-
Cells were pre-treated with serial dilutions of the test compounds for 1 hour.
-
Cells were then stimulated with 100 ng/mL of the NOD2 agonist, MDP, to induce RIPK2-dependent NF-κB activation.
-
The plate was incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
20 µL of the cell culture supernatant was transferred to a white 96-well plate.
-
50 µL of QUANTI-Luc™ reagent was added to each well, and luminescence was immediately measured on a luminometer.
-
IC50 values were calculated by normalizing the luminescence signal to MDP-stimulated cells (100% activity) and unstimulated cells (0% activity) and fitting the dose-response curve.
-
Visualizations
Signaling Pathway of RIPK2 Inhibition
The following diagram illustrates the proposed mechanism of action for this compound in the NOD2-RIPK2 signaling cascade.
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Compound Validation
This diagram outlines the general workflow followed by both laboratories for the cross-validation of this compound.
Caption: Workflow for the cross-laboratory validation of this compound activity.
Comparative Analysis of (-)-CMLD010509 and its Enantiomer: A Review of Available Data
A comprehensive search of publicly available scientific literature and chemical databases has yielded no specific information, experimental data, or published studies related to the compound designated as "(-)-CMLD010509" or its corresponding enantiomer.
This lack of information prevents a comparative analysis as requested. The designation "CMLD010509" may be an internal compound identifier used within a specific research institution or pharmaceutical company and has not yet been disclosed or published in the public domain. It is also possible that this identifier is erroneous or refers to a compound that is still in the early stages of confidential research.
Without access to data on the biological activity, mechanism of action, or any experimental results for either this compound or its enantiomer, it is impossible to provide the requested:
-
Data Presentation: No quantitative data (e.g., IC50, Ki, EC50 values) are available to summarize in tabular form.
-
Experimental Protocols: No published studies mean there are no methodologies or experimental protocols to detail.
-
Signaling Pathway and Workflow Diagrams: The biological targets and mechanisms of action for these compounds are unknown, precluding the creation of any relevant signaling pathway or experimental workflow diagrams.
To proceed with a comparative analysis, the following information would be essential:
-
Chemical Structure: The absolute stereochemistry and overall structure of both this compound and its enantiomer.
-
Biological Target(s): The specific protein, enzyme, receptor, or other biological molecule with which these compounds interact.
-
In Vitro and In Vivo Data: Results from assays measuring potency, efficacy, selectivity, and pharmacokinetic and pharmacodynamic properties.
-
Mechanism of Action: An understanding of how the interaction of each enantiomer with its target leads to a biological response.
Researchers, scientists, and drug development professionals interested in this specific compound are encouraged to consult internal documentation if this is a proprietary molecule or to search for publications under alternative names or identifiers if "CMLD010509" is a non-standard designation. Should information on this compound become publicly available in the future, a thorough comparative analysis of its enantiomers would be a valuable endeavor to understand its stereospecific interactions and potential for therapeutic development.
Validating the Binding of (-)-CMLD010509 to eIF4A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of experimental data and methodologies for validating the binding of the potent anti-cancer agent (-)-CMLD010509 to its protein target, the eukaryotic translation initiation factor 4A (eIF4A). By objectively presenting performance metrics alongside alternative eIF4A inhibitors and detailing the necessary experimental protocols, this document serves as a valuable resource for researchers in the field of oncology and drug discovery.
Introduction to this compound and its Target: eIF4A
This compound, also known as SDS-1-021, is a highly specific inhibitor of the oncogenic translation program, demonstrating potent activity in multiple myeloma and other cancers. Its primary molecular target has been identified as eIF4A, an ATP-dependent DEAD-box RNA helicase. eIF4A is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step in the initiation of cap-dependent translation. Dysregulation of the eIF4F complex is a common feature in many cancers, leading to the preferential translation of oncogenes such as MYC, MDM2, and cyclin D1. By inhibiting eIF4A, this compound effectively stalls this process, leading to the suppression of key oncoproteins and inducing apoptosis in cancer cells.
This guide will delve into the experimental validation of this interaction, comparing this compound with other well-characterized eIF4A inhibitors, namely silvestrol, hippuristanol, and pateamine A.
Comparative Analysis of eIF4A Inhibitors
| Inhibitor | Mechanism of Action | In Vitro Translation IC50 | Cell Viability IC50 (Multiple Myeloma lines) | Direct Binding Affinity (Kd) to eIF4A |
| This compound (SDS-1-021) | Stabilizes the eIF4A-RNA complex, acting as a molecular clamp. | Not widely reported | < 10 nM[1] | Not available |
| Silvestrol | Stabilizes the eIF4A-RNA complex, preventing translocation. | ~5-20 nM | Varies (nM range) | Not widely reported |
| Hippuristanol | Allosterically inhibits eIF4A's RNA binding and ATPase activity. | ~50 nM | Varies (nM to µM range) | Not widely reported |
| Pateamine A | Disrupts the eIF4F complex by sequestering eIF4A. | ~1-10 nM | Varies (nM range) | Not widely reported |
Experimental Protocols for Binding Validation
Accurate and reproducible experimental design is paramount for validating the interaction between a small molecule and its protein target. Below are detailed methodologies for key experiments to characterize the binding and functional consequences of this compound on eIF4A.
Direct Binding Affinity Measurement: Fluorescence Polarization (FP)
This assay directly measures the binding of a small molecule to a protein by detecting changes in the polarization of fluorescent light.
Objective: To determine the equilibrium dissociation constant (Kd) of this compound for eIF4A.
Materials:
-
Purified recombinant human eIF4A protein
-
Fluorescently labeled RNA probe (e.g., FAM-labeled poly(A)20)
-
This compound and other inhibitors
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Protocol:
-
Prepare Reagents:
-
Dissolve this compound and other inhibitors in DMSO to create stock solutions.
-
Prepare a serial dilution of the inhibitors in the assay buffer.
-
Prepare a working solution of the fluorescently labeled RNA probe in the assay buffer.
-
Prepare a solution of eIF4A in the assay buffer.
-
-
Assay Setup:
-
Add a fixed concentration of the fluorescently labeled RNA probe to all wells of the 384-well plate.
-
Add the serially diluted inhibitors to the wells.
-
Initiate the binding reaction by adding a fixed concentration of eIF4A to all wells, except for the "no protein" controls.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis:
-
Subtract the background fluorescence from the "no protein" control wells.
-
Plot the change in fluorescence polarization as a function of the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., a four-parameter logistic equation) to determine the IC50 value. The Kd can then be calculated from the IC50 using the Cheng-Prusoff equation, provided the concentration of the fluorescent probe and its affinity for eIF4A are known.
-
Functional Inhibition Assay: ATPase Activity Assay
This assay measures the ability of an inhibitor to block the ATP hydrolysis activity of eIF4A, which is essential for its helicase function.
Objective: To determine the IC50 of this compound for the inhibition of eIF4A's ATPase activity.
Materials:
-
Purified recombinant human eIF4A protein
-
Poly(U) RNA (or other suitable RNA substrate)
-
ATP
-
Malachite Green Phosphate Assay Kit (or similar)
-
This compound and other inhibitors
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 2 mM MgCl2, 1 mM DTT)
-
Clear 96-well plates
-
Plate reader capable of measuring absorbance at ~620 nm
Protocol:
-
Prepare Reagents:
-
Prepare stock solutions and serial dilutions of the inhibitors in DMSO and then in assay buffer.
-
Prepare solutions of eIF4A, poly(U) RNA, and ATP in the assay buffer.
-
-
Assay Setup:
-
Add the serially diluted inhibitors to the wells of the 96-well plate.
-
Add eIF4A and poly(U) RNA to the wells.
-
-
Initiate Reaction: Start the reaction by adding ATP to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
-
Measurement: Measure the absorbance at ~620 nm using a plate reader.
-
Data Analysis:
-
Generate a standard curve using known concentrations of phosphate.
-
Calculate the amount of phosphate released in each reaction.
-
Plot the percentage of inhibition of ATPase activity as a function of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm that a compound binds to its target protein within a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.
Objective: To demonstrate that this compound binds to and stabilizes eIF4A in intact cells.
Materials:
-
Cancer cell line of interest (e.g., multiple myeloma cell line)
-
This compound
-
Cell culture medium and supplements
-
PBS (Phosphate-Buffered Saline)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against eIF4A
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence detection system
Protocol:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a defined period (e.g., 1-2 hours).
-
-
Harvest and Aliquot:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS and aliquot into PCR tubes or a 96-well PCR plate.
-
-
Thermal Challenge:
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Include an unheated control at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble eIF4A in each sample by SDS-PAGE and Western blotting using an anti-eIF4A antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
Plot the amount of soluble eIF4A as a function of temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement and stabilization.
-
Visualizing the Molecular Landscape
To better understand the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
eIF4A Signaling Pathway and Inhibition
Caption: The eIF4A signaling pathway in cap-dependent translation and its inhibition by this compound.
Experimental Workflow for Binding Validation
Caption: A logical workflow for the comprehensive validation of this compound binding to eIF4A.
Conclusion
The validation of this compound's binding to eIF4A is a critical step in its development as a therapeutic agent. This guide has provided a framework for this process, offering a comparative analysis with other eIF4A inhibitors and detailing essential experimental protocols. The consistent demonstration of target engagement and functional inhibition through a combination of biochemical and cellular assays will provide robust evidence for the mechanism of action of this compound and support its continued investigation as a promising anti-cancer drug. Further studies to determine the direct binding affinity (Kd) of this compound to eIF4A are highly encouraged to complete the comprehensive characterization of this potent inhibitor.
References
A Head-to-Head Comparison of the Investigational Agent (-)-CMLD010509 with the Standard of Care in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the preclinical investigational agent (-)-CMLD010509 with the current standard of care for the treatment of multiple myeloma (MM). While direct head-to-head clinical trials are not available, this document synthesizes the existing preclinical data for this compound and juxtaposes it with the established clinical efficacy of standard-of-care regimens to offer a comprehensive overview for research and development professionals.
Executive Summary
This compound is a novel rocaglate derivative that has demonstrated potent anti-myeloma activity in preclinical studies. Its mechanism of action involves the inhibition of the MYC-driven translation program, leading to the suppression of key oncoproteins and the induction of apoptosis in multiple myeloma cells. The current standard of care for newly diagnosed multiple myeloma typically involves combination therapies, such as Bortezomib, Lenalidomide, and Dexamethasone (VRd), often with the addition of an anti-CD38 monoclonal antibody like Daratumumab (D-VRd). These established regimens have shown significant efficacy in clinical trials, leading to high overall response rates and improved survival outcomes. This guide presents the available data to facilitate an informed perspective on the potential of this compound in the context of current therapeutic landscape.
Data Presentation
Table 1: Preclinical Efficacy of this compound in Multiple Myeloma
| Parameter | Cell Lines | Results | Citation |
| In Vitro Cytotoxicity (IC50) | MM.1S, NCI-H929, KMS-11, OPM2 | Mean IC50 < 10 nM | [1] |
| Apoptosis Induction | NCI-H929, MM1S | Rapid and strong induction of apoptosis via caspase-3 and caspase-7 activation. | [1] |
| In Vivo Efficacy (Tumor Burden) | MM.1S Xenograft Model | Marked reduction in tumor burden. | [1] |
| In Vivo Efficacy (Survival) | MM.1S Xenograft Model | Median survival of 47 days vs. 35 days in control. | [1] |
| In Vivo Efficacy (Survival) | Vk*Myc Mouse Model | Median survival not reached at 90 days vs. 39 days in control. | [1] |
Table 2: Clinical Efficacy of Standard of Care Regimens in Newly Diagnosed Multiple Myeloma
| Regimen | Trial | Overall Response Rate (ORR) | Stringent Complete Response (sCR) / Complete Response (CR) | Progression-Free Survival (PFS) | Overall Survival (OS) | Citation |
| VRd (Bortezomib, Lenalidomide, Dexamethasone) | SWOG S0777 | 82% | 16% (CR or better) | Median: 43 months | Median: 75 months | [2] |
| KRd (Carfilzomib, Lenalidomide, Dexamethasone) | ENDURANCE (E1A11) | 84.3% | 13.9% | 34.4 months | Not reached at median follow-up of 29 months | [3] |
| Dara-KRd (Daratumumab, Carfilzomib, Lenalidomide, Dexamethasone) | ADVANCE | Not explicitly stated, but 59% MRD-negativity | Not explicitly stated | 86% at 32.7 months | Not explicitly stated | [4][5] |
| VCD (Bortezomib, Cyclophosphamide, Dexamethasone) | Retrospective Analysis | 88% | Not explicitly stated | 63% at 18 months | 89% at 18 months | [6] |
Note: The data presented for this compound is from preclinical studies and is not directly comparable to the clinical trial data for the standard of care regimens.
Experimental Protocols
Key Experiments for this compound Evaluation
In Vitro Cytotoxicity Assay: Multiple myeloma cell lines (MM.1S, NCI-H929, KMS-11, OPM2) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours. Cell viability was assessed using the CellTiter-Glo Luminescent Cell Viability Assay (Promega). The half-maximal inhibitory concentration (IC50) was calculated using non-linear regression analysis.
Apoptosis Assay: Apoptosis was evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining. MM.1S and NCI-H929 cells were treated with this compound at a concentration of 10 nM for 24 hours. Cells were then washed, stained with FITC-conjugated Annexin V and PI according to the manufacturer's protocol (BD Biosciences), and analyzed on a FACSCalibur flow cytometer. The percentage of apoptotic cells (Annexin V-positive) was determined.
In Vivo Efficacy in a Xenograft Mouse Model: NOD/SCID-gamma (NSG) mice were subcutaneously injected with 5 x 106 MM.1S cells. When tumors reached a palpable size, mice were randomized into treatment and control groups. The treatment group received intraperitoneal injections of this compound at a dose of 0.7 mg/kg twice weekly. The control group received vehicle control. Tumor volume was measured twice weekly with calipers. Survival was monitored, and the experiment was terminated when mice showed signs of distress or when tumors reached a predetermined size.
Representative Clinical Trial Protocol for Standard of Care
SWOG S0777 Trial (VRd): This was a randomized, open-label, phase 3 trial for patients with newly diagnosed multiple myeloma not intended for immediate autologous stem cell transplant. Patients were randomized to receive either VRd (bortezomib, lenalidomide, and dexamethasone) or Rd (lenalidomide and dexamethasone). The VRd regimen consisted of eight 21-day cycles of bortezomib (1.3 mg/m2 on days 1, 4, 8, and 11), lenalidomide (25 mg daily on days 1-14), and dexamethasone (20 mg on days 1, 2, 4, 5, 8, 9, 11, and 12). The primary endpoint was progression-free survival.[2]
Mechanism of Action and Signaling Pathways
This compound is a rocaglate derivative that acts as a specific inhibitor of the eIF4A RNA helicase, a key component of the eIF4F translation initiation complex.[7] In multiple myeloma, the c-MYC oncogene is a critical driver of proliferation and survival. MYC promotes the transcription of genes involved in ribosome biogenesis and protein synthesis, leading to a state of translational addiction. By inhibiting eIF4A, this compound selectively blocks the translation of mRNAs with complex 5' untranslated regions, including the mRNA for MYC and other oncoproteins such as MCL-1, CCND1, and MDM2.[1] This leads to a rapid depletion of these critical survival proteins, ultimately triggering apoptosis in myeloma cells.
The standard of care regimens employ different mechanisms of action. Bortezomib is a proteasome inhibitor that disrupts protein homeostasis, leading to the accumulation of misfolded proteins and cell death. Lenalidomide is an immunomodulatory agent with multiple effects, including direct cytotoxicity to myeloma cells, enhancement of anti-tumor immunity, and inhibition of angiogenesis. Dexamethasone is a corticosteroid that has direct pro-apoptotic effects on myeloma cells and also reduces inflammation.
Signaling Pathway of this compound Action
Caption: this compound inhibits the eIF4A helicase within the eIF4F complex.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Bortezomib with lenalidomide and dexamethasone versus lenalidomide and dexamethasone alone in patients with newly diagnosed myeloma without intent for immediate autologous stem-cell transplant (SWOG S0777): a randomised, open-label, phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bortezomib, lenalidomide and dexamethasone (VRd) vs carfilzomib, lenalidomide and dexamethasone (KRd) as induction therapy in newly diagnosed multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.med.miami.edu [news.med.miami.edu]
- 5. Potential New Standard of Care Emerges in Multiple Myeloma - The ASCO Post [ascopost.com]
- 6. Upfront bortezomib, lenalidomide, and dexamethasone compared to bortezomib, cyclophosphamide, and dexamethasone in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetic Profile of (-)-CMLD010509 Derivatives: A Comparative Analysis
A comprehensive comparison of the pharmacokinetic profiles of (-)-CMLD010509 and its derivatives is currently not feasible due to a lack of publicly available experimental data. Extensive searches of scientific literature and databases did not yield specific studies detailing the absorption, distribution, metabolism, and excretion (ADME) properties of these particular compounds.
For researchers interested in the pharmacokinetic profiling of novel compounds, a general workflow is outlined below. This workflow represents a typical cascade of experiments and analyses undertaken in drug discovery and development.
General Experimental Workflow for Pharmacokinetic Profiling
The following diagram illustrates a standard workflow for characterizing the pharmacokinetic properties of new chemical entities.
Caption: General workflow for pharmacokinetic profiling of new chemical entities.
Key Pharmacokinetic Parameters
A typical pharmacokinetic study aims to quantify the following key parameters, which would be presented in a comparative table if data were available for this compound derivatives:
| Parameter | Description |
| Cmax | Maximum (or peak) serum concentration that a drug achieves. |
| Tmax | Time at which the Cmax is observed. |
| AUC | Area under the curve – represents the total drug exposure over time. |
| t1/2 | Half-life – the time required for the concentration of the drug to be reduced by half. |
| CL | Clearance – the volume of plasma cleared of the drug per unit time. |
| Vd | Volume of distribution – the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| F (%) | Bioavailability – the fraction of an administered dose of unchanged drug that reaches the systemic circulation. |
Methodologies for Key Experiments
Detailed experimental protocols are crucial for the reproducibility and interpretation of pharmacokinetic data. Below are generalized methodologies for common in vitro and in vivo assays.
1. Metabolic Stability Assay
-
Objective: To determine the rate at which a compound is metabolized by liver enzymes.
-
Methodology:
-
The test compound is incubated with liver microsomes or hepatocytes in the presence of NADPH (a necessary cofactor for many metabolic enzymes).
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reactions are quenched by adding a solvent like acetonitrile.
-
The samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining.
-
The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.
-
2. Caco-2 Permeability Assay
-
Objective: To assess the potential for oral absorption of a drug by measuring its transport across a monolayer of human intestinal cells (Caco-2).
-
Methodology:
-
Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and allowed to differentiate into a monolayer that mimics the intestinal barrier.
-
The test compound is added to the apical (top) side of the monolayer.
-
Samples are taken from the basolateral (bottom) side at various time points.
-
The concentration of the compound in the basolateral samples is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated to predict in vivo absorption.
-
3. In Vivo Pharmacokinetic Study in Rodents
-
Objective: To determine the pharmacokinetic profile of a compound in a living organism.
-
Methodology:
-
The compound is administered to a cohort of animals (e.g., rats or mice) via a specific route (e.g., intravenous bolus and oral gavage).
-
Blood samples are collected at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma is separated from the blood samples.
-
The concentration of the drug in the plasma is quantified using a validated bioanalytical method, typically LC-MS/MS.
-
The resulting concentration-time data is used to calculate the key pharmacokinetic parameters listed in the table above.
-
Conclusion
While a direct comparison of the pharmacokinetic profiles of this compound derivatives is not possible at this time, the frameworks and methodologies described provide a foundation for how such a comparison would be structured. Researchers working on these or similar compounds are encouraged to generate and publish such data to advance the understanding of their therapeutic potential. Future availability of experimental data will be necessary to populate the comparative tables and provide a detailed analysis for the scientific community.
Safety Operating Guide
Prudent Disposal of (-)-CMLD010509: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for (-)-CMLD010509, a specific inhibitor of the oncogenic translation program in multiple myeloma. In the absence of a specific Safety Data Sheet (SDS), these recommendations are based on general principles of chemical safety and prudent laboratory practices for handling compounds with undefined hazard profiles.
Summary of Chemical Data
While a comprehensive toxicological profile for this compound is not publicly available, the following information has been compiled from chemical suppliers. It is important to note that the supplier's designation of this compound as "non-hazardous" for shipping purposes should be treated with caution and not as a substitute for a formal hazard assessment. All laboratory chemicals should be handled as potentially hazardous until thoroughly characterized.
| Property | Value |
| Chemical Formula | C₂₇H₂₆BrNO₇ |
| Molecular Weight | 556.41 g/mol |
| Known Hazards | Not fully characterized. Treat as potentially hazardous. |
| Storage Recommendations | Store in a cool, dry, and dark place. For short-term storage (days to weeks), 0-4°C is recommended. For long-term storage (months to years), -20°C is advised. |
Disposal Workflow
The following diagram outlines the recommended step-by-step process for the disposal of this compound waste. This workflow is designed to minimize exposure and ensure compliance with general laboratory waste regulations.
Detailed Experimental Protocols for Disposal
The following protocols provide detailed, step-by-step guidance for handling and disposing of different forms of this compound waste.
Protocol 1: Disposal of Solid this compound Waste
-
Personal Protective Equipment (PPE): Before handling, don appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Weighing and Transfer: If transferring solid waste, perform this in a chemical fume hood to minimize the risk of inhalation of any fine particulates.
-
Containment: Place all solid waste, including contaminated weigh boats and paper, into a designated, robust, and sealable hazardous waste container.
-
Labeling: Securely affix a hazardous waste label to the container. Fill in all required information, including the full chemical name: "this compound".
-
Storage: Store the sealed container in your laboratory's designated hazardous waste accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.
Protocol 2: Disposal of Liquid Waste Containing this compound
-
PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Waste Collection: Collect all liquid waste containing this compound, including solutions and solvent rinses, in a compatible, shatter-resistant, and leak-proof hazardous waste container.
-
Note on Solvents: Do not mix incompatible waste streams. If this compound is dissolved in a halogenated solvent, it should be collected in a designated halogenated waste container. If dissolved in a non-halogenated solvent, use a non-halogenated waste container.
-
-
Containment: Ensure the container is tightly sealed to prevent evaporation and spills.
-
Labeling: Clearly label the liquid waste container with "Hazardous Waste," the chemical name "this compound," the solvent system, and an estimated concentration.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, within secondary containment to mitigate potential leaks.
-
Disposal Request: Arrange for disposal through your institution's EHS office.
Protocol 3: Decontamination and Disposal of Contaminated Labware
-
Gross Decontamination: Rinse glassware and equipment that have come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove the majority of the residue. Collect this rinsate as hazardous liquid waste.
-
Washing: After the initial rinse, wash the labware with soap and water.
-
Disposal of Consumables: Dispose of single-use plastics, pipette tips, and other contaminated consumables as solid hazardous waste.
Signaling Pathway for Safe Laboratory Practices
Adherence to a clear and logical sequence of safety precautions is paramount when handling any chemical, including this compound. The following diagram illustrates the decision-making process and necessary actions to ensure a safe working environment.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and requirements.
Personal protective equipment for handling (-)-CMLD010509
For Research Use Only. Not for human or veterinary use.
This guide provides essential safety and logistical information for handling the novel research compound (-)-CMLD010509. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as potentially hazardous. All personnel must adhere to stringent safety protocols to minimize exposure and ensure a safe laboratory environment.
Compound Information
This compound is a highly specific inhibitor of the oncogenic translation program that supports multiple myeloma.[1] Due to its biological activity and the lack of comprehensive safety data, a precautionary approach to handling is mandatory.
| Property | Value |
| CAS Number | 256497-58-2[1] |
| Chemical Formula | C27H26BrNO7[1] |
| Molecular Weight | 556.41 g/mol [1] |
| Physical State | Solid powder[1] |
| Storage | Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C.[1] |
Personal Protective Equipment (PPE)
Given the unknown toxicity of this compound, a comprehensive PPE strategy is required to create a barrier between the researcher and the compound.[2]
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile).[3][4] | To prevent skin contact with the compound. Check manufacturer's breakthrough times for the specific gloves used. |
| Eye/Face Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard.[4][5] | To protect eyes from splashes or airborne particles. |
| Body Protection | A fully fastened laboratory coat, preferably a flame-resistant one.[5][6][7] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] If a fume hood is not available, a risk assessment must be performed by the institution's Environmental Health and Safety (EHS) department to determine if a respirator is necessary. | To prevent inhalation of the compound, which could be toxic. |
| Foot Protection | Closed-toe shoes.[5][7] | To protect feet from spills and falling objects. |
Operational Plan: Handling and Experimental Workflow
A systematic approach to handling this compound is crucial to minimize the risk of exposure.
3.1. Preparation and Weighing
-
All manipulations of the solid compound must be conducted within a certified chemical fume hood to control for potential aerosols.[8]
-
Use a dedicated spatula and weighing paper.
-
Close the primary container immediately after dispensing the desired amount.
3.2. Solubilization
-
Slowly add the solvent to the weighed compound to avoid splashing.
-
If sonication or vortexing is required, ensure the container is securely capped.
-
Clearly label the resulting solution with the compound's name, concentration, solvent, and the date of preparation.
3.3. Experimental Use
-
When using solutions of this compound, always wear the prescribed PPE.
-
Conduct all procedures that could generate aerosols or splashes within a chemical fume hood or a biological safety cabinet, as appropriate for the experiment.
The following diagram illustrates the general workflow for safely handling a novel chemical compound like this compound.
Disposal Plan
All waste generated from the handling and use of this compound must be treated as hazardous waste.[9] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.[9]
4.1. Waste Segregation
-
Solid Waste: Collect all solid materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.[8] The label should include the words "Hazardous Waste," the compound name, and the date.[9]
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled, and sealed chemical waste container.[8] Do not dispose of this waste down the drain.[8]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
4.2. Decontamination
-
Decontaminate all non-disposable equipment and work surfaces that have come into contact with the compound. The appropriate decontamination solvent will depend on the solvents used in the experiment and should be determined during the initial risk assessment.
-
Collect all materials used for decontamination (e.g., wipes, paper towels) as solid hazardous waste.
4.3. Waste Pickup
-
Follow your institution's procedures for requesting a hazardous waste pickup. Provide as much information as possible to the EHS department, including the name of the compound and the nature of the waste.
The following diagram outlines the decision-making process for the proper disposal of chemical waste.
References
- 1. medkoo.com [medkoo.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. ehs.princeton.edu [ehs.princeton.edu]
- 7. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
